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Foundational

Ethyl 3-oxoundecanoate (CAS 66696-89-7): Molecular Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary Ethyl 3-oxoundecanoate (CAS 66696-89-7) is a long-chain β -keto ester that serves as a critical intermediate in modern medicinal chemistry and drug development. Due to its bifunctional nature—featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxoundecanoate (CAS 66696-89-7) is a long-chain β -keto ester that serves as a critical intermediate in modern medicinal chemistry and drug development. Due to its bifunctional nature—featuring both a highly reactive β -dicarbonyl system and a lipophilic undecanoate chain—it is heavily utilized in the synthesis of complex heterocyclic scaffolds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in synthesizing anti-virulence and antiplasmodial agents, and field-proven synthetic protocols designed for high-yield, regioselective generation.

Chemical Identity & Quantitative Profiling

Understanding the fundamental physicochemical properties of ethyl 3-oxoundecanoate is essential for predicting its behavior in cross-coupling reactions and its pharmacokinetic contribution to downstream drug scaffolds. The β -keto ester exhibits keto-enol tautomerism, a property that dictates its reactivity with electrophiles and nucleophiles.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Ethyl 3-oxoundecanoate
CAS Registry Number 66696-89-7
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Appearance Colorless to pale yellow liquid / oil
Boiling Point ~142 °C at 5 mmHg
Density ~0.94 g/cm³
Tautomeric Equilibrium ~10% Enol form in CDCl₃ at 298K

Mechanistic Causality in Biological Applications

Ethyl 3-oxoundecanoate is not a final active pharmaceutical ingredient (API) itself, but rather a structurally vital precursor. The 8-carbon aliphatic tail (derived from the C4 to C11 positions) provides critical lipophilicity required for cell membrane penetration and hydrophobic pocket binding in target receptors.

Disruption of Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa relies on a complex quorum sensing (QS) network to regulate virulence factors such as Elastase B and biofilm formation. A key component of this network is the Pseudomonas Quinolone Signal (PQS), which binds to and activates the transcriptional regulator PqsR.

Researchers have utilized ethyl 3-oxoundecanoate to synthesize 2-alkylquinolin-4(1H)-one derivatives that act as competitive antagonists against PqsR. The lipophilic tail of the ester mimics the native alkyl chain of HHQ (2-heptyl-4-quinolone), allowing the synthesized antagonists to competitively bind the PqsR receptor without triggering the pathogenic positive feedback loop 1[1].

PqsR_Antagonism A pqs Operon (pqsABCD) B HHQ Biosynthesis A->B Enzyme Expression C PQS Autoinducer B->C PqsH Oxidation D PqsR Receptor (Transcriptional Regulator) C->D Allosteric Activation D->A Positive Feedback Loop E Virulence Factors (Elastase B, Biofilm) D->E Pathogenic Upregulation F Ethyl 3-oxoundecanoate Derived Antagonists F->D Competitive Inhibition

Mechanism of PqsR antagonism by quinolone derivatives in Pseudomonas aeruginosa virulence.

Antiplasmodial Quinolone Scaffold Generation

In the development of antimalarial therapeutics derived from Crinum firmifolium, ethyl 3-oxoundecanoate is condensed with anilines using an Indium(III) chloride (InCl₃) catalyst to form β -enaminoates. These intermediates are subsequently cyclized using polyphosphoric acid (PPA) to yield 2-alkylquinolin-4(1H)-ones. The long alkyl chain provided by the ester is essential for the molecule's selective toxicity against Plasmodium falciparum over mammalian cells2[2].

Advanced Synthetic Methodologies

The synthesis of ethyl 3-oxoundecanoate requires strict regiocontrol. Direct alkylation of ethyl acetoacetate typically occurs at the internal C2 position due to its higher acidity (pKa ~11). To force alkylation at the terminal C4 methyl group (pKa ~24), specific kinetic or cross-coupling strategies must be employed.

Regioselective Dianion Alkylation (Standard Route)

This method utilizes a strong base to sequentially deprotonate both the C2 and C4 positions, generating a highly reactive kinetic dianion.

Synthesis_Workflow A Ethyl Acetoacetate (Starting Material) B LDA (2.4 equiv) THF, -78°C A->B Deprotonation C Dianion Intermediate (Kinetic Enolate) B->C Regioselective Activation D 1-Iodoheptane (Electrophile) C->D Nucleophilic Attack E Ethyl 3-oxoundecanoate (CAS 66696-89-7) D->E Workup & Isolation

Workflow for the regioselective synthesis of ethyl 3-oxoundecanoate via dianion alkylation.

Step-by-Step Protocol:

  • Base Generation: Flame-dry a Schlenk flask under argon. Add diisopropylamine (8.76 mmol) and anhydrous THF (10 mL). Cool to -78 °C. Slowly add n-butyllithium (8.76 mmol, 2.5 M in hexanes) and stir for 30 minutes. (Causality: In situ generation of LDA ensures a fresh, sterically hindered base that prevents nucleophilic attack on the ester carbonyl).

  • Dianion Formation: Dropwise add ethyl acetoacetate (4.38 mmol). Stir at -78 °C for 1 hour. (Causality: The 2.0+ equivalents of base ensure complete deprotonation of the C4 methyl group, forming the kinetic dianion).

  • Alkylation: Add 1-iodoheptane (4.82 mmol, 1.1 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base and selectively protonate the C2 position. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexanes/Et₂O 5:1). The product elutes as a yellow oil (Yield: 46-53%) 2[2].

Transition-Metal-Free Amide/Ester Cross-Coupling (Alternative Route)

To avoid cryogenic conditions and the use of highly reactive alkyllithium reagents, a modern cross-coupling approach utilizes C–N bond cleavage.

Step-by-Step Protocol:

  • Activation: Dissolve N-phenyl-N-tosylnonanamide (0.3 mmol) in anhydrous THF (5 mL) under an inert atmosphere. (Causality: The N-tosyl group highly activates the amide bond, making it susceptible to nucleophilic attack).

  • Enolate Generation: In a separate vial, treat ethyl acetate (0.75 mmol, 2.5 equiv) with LiHMDS (0.75 mmol, 1 M in THF) at room temperature.

  • Coupling: Transfer the ester enolate to the amide solution. Stir at room temperature for 16 hours. (Causality: The activated amide acts as a superior electrophile compared to the starting ester, completely suppressing standard Claisen self-condensation).

  • Purification: Quench, extract, and purify via silica gel chromatography (n-hexane/EtOAc 9:1) to yield a colorless liquid (Yield: ~75%) 3[3].

Analytical Validation Metrics

Every protocol must be a self-validating system. For β -keto esters, Nuclear Magnetic Resonance (NMR) spectroscopy provides immediate structural confirmation through the observation of keto-enol tautomerism.

When analyzing the synthesized ethyl 3-oxoundecanoate via ¹H NMR (500 MHz, CDCl₃), the following benchmark signals must be observed to validate the structural integrity and purity of the batch 3[3]:

  • Enol -OH: A distinct singlet at δ 12.09 ppm representing the hydrogen-bonded enol proton (integrating to ~0.1H, indicating 10% enol tautomer).

  • Vinylic Proton: A singlet at δ 4.96 ppm corresponding to the C2 proton in the enol form.

  • Keto C2 Protons: A strong singlet at δ 3.42 ppm representing the active methylene protons between the two carbonyls in the dominant keto form.

  • Ester Methylene: A quartet at δ 4.19 ppm (J = 7.1 Hz, 2H) confirming the presence of the intact ethyl ester group.

References

  • American Chemical Society (ACS). Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters.
  • Universität des Saarlandes. Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections.
  • National Institutes of Health (PMC). Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium.

Sources

Exploratory

Comprehensive ¹H and ¹³C NMR Spectroscopy Reference Guide for Ethyl 3-Oxoundecanoate

As a Senior Application Scientist in analytical chemistry and structural elucidation, I frequently encounter β-keto esters like ethyl 3-oxoundecanoate (C₁₃H₂₄O₃) acting as critical scaffolds in drug discovery. Whether yo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and structural elucidation, I frequently encounter β-keto esters like ethyl 3-oxoundecanoate (C₁₃H₂₄O₃) acting as critical scaffolds in drug discovery. Whether you are synthesizing novel anti-virulence agents or complex natural product analogs, the accurate spectroscopic characterization of this aliphatic building block is paramount.

This whitepaper provides an authoritative, in-depth reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of ethyl 3-oxoundecanoate. Beyond merely listing chemical shifts, this guide deconstructs the causality behind the spectroscopic phenomena—such as keto-enol tautomerism and relaxation dynamics—and provides a self-validating experimental protocol for high-fidelity data acquisition.

Structural Dynamics: Keto-Enol Tautomerism

Before analyzing the spectral data, it is critical to understand the solution-state dynamics of ethyl 3-oxoundecanoate. In aprotic, non-polar solvents like deuterated chloroform (CDCl₃), β-keto esters exist in a dynamic equilibrium between their keto and enol tautomers.

The enol form is thermodynamically stabilized by a pseudo-six-membered ring formed via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. In CDCl₃ at ambient temperature, ethyl 3-oxoundecanoate typically exhibits an enol abundance of approximately 10% 1. Conversely, highly polar, hydrogen-bond-disrupting solvents like DMSO-d₆ will drive the equilibrium almost entirely toward the keto form.

Tautomerism Keto Keto Tautomer (Major Form: ~90% in CDCl3) C=O at C3, CH2 at C2 Enol Enol Tautomer (Minor Form: ~10% in CDCl3) C-OH at C3, C=C at C2 Keto->Enol Intramolecular H-Bonding (Solvent Dependent)

Caption: Solvent-dependent keto-enol tautomeric equilibrium of ethyl 3-oxoundecanoate.

High-Resolution ¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 3-oxoundecanoate is characterized by a distinct separation between the highly shielded aliphatic tail and the deshielded protons adjacent to the carbonyl centers.

Quantitative ¹H NMR Assignments (Keto Form)

Acquisition Parameters: 500 MHz, CDCl₃, 298 K, referenced to TMS (δ 0.00 ppm).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
C11 0.88Triplet (t)7.03HTerminal methyl of the undecyl chain.
Ester-CH₃ 1.28Triplet (t)7.13HEster methyl group.
C6–C10 1.20 – 1.35Multiplet (m)-10HHeavily shielded methylene envelope.
C5 1.58Quintet (p)7.22Hβ-methylene to the C3 ketone.
C4 2.53Triplet (t)7.32Hα-methylene to the C3 ketone.
C2 3.43Singlet (s)-2HActive methylene flanked by two carbonyls.
Ester-CH₂ 4.19Quartet (q)7.12HEster methylene, deshielded by oxygen.
Mechanistic Insights & Causality
  • The Active Methylene (δ 3.43): The C2 protons are highly deshielded due to the combined anisotropic effects of the C1 ester and C3 ketone carbonyls. This dual electron-withdrawing environment makes these protons highly acidic, which directly facilitates the enolization process.

  • Enol Tautomer Signatures: If you are analyzing a high-concentration sample in CDCl₃, you will observe a highly deshielded singlet at δ 12.09 corresponding to the enolic hydroxyl proton, and a sharp singlet at δ 5.00 representing the olefinic methine proton at C2 1.

High-Resolution ¹³C NMR Spectral Data

Carbon-13 NMR provides a definitive map of the molecular backbone. The vast difference in relaxation times (T₁) between the protonated aliphatic carbons and the unprotonated carbonyl carbons dictates the acquisition strategy.

Quantitative ¹³C NMR Assignments (Keto Form)

Acquisition Parameters: 125 MHz, CDCl₃, 298 K, referenced to CDCl₃ triplet (δ 77.16 ppm).

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
C11 / Ester-CH₃ 14.1CH₃Terminal methyls (often overlapping).
C10 22.6CH₂Aliphatic chain (γ to terminal methyl).
C5 23.5CH₂β-methylene to the ketone.
C6–C8 29.0 – 29.3CH₂Core aliphatic chain (cluster).
C9 31.8CH₂Aliphatic chain (β to terminal methyl).
C4 43.1CH₂α-methylene to the ketone.
C2 49.3CH₂Active methylene carbon.
Ester-CH₂ 61.3CH₂Ester methylene carbon.
C1 167.3Quaternary (C=O)Ester carbonyl.
C3 202.8Quaternary (C=O)Ketone carbonyl.
Relaxation Dynamics

The quaternary carbons (C1 and C3) lack directly attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. Consequently, their T₁ relaxation times are significantly longer than those of the aliphatic chain. To ensure these peaks are visible above the noise floor, an extended relaxation delay (D1) must be employed during acquisition.

Standardized Experimental Protocol for NMR Acquisition

To guarantee reproducibility and scientific integrity, follow this self-validating workflow. This protocol ensures that artifacts are minimized and quantitative relationships are preserved.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure (>98%) ethyl 3-oxoundecanoate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration (Self-Validation Step): Insert the sample into the spectrometer. Tune and match the probe to the ¹H and ¹³C resonance frequencies. Lock the spectrometer to the deuterium signal of CDCl₃.

    • Quality Control: Run a preliminary 1-scan ¹H spectrum. If the TMS peak exhibits a full width at half maximum (FWHM) greater than 1.0 Hz, the magnetic field is poorly shimmed. Re-shim the Z and Z² gradients before proceeding to prevent artifact-laden data.

  • ¹H NMR Acquisition: Acquire 16–32 transients using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the aliphatic protons.

  • ¹³C NMR Acquisition: Acquire 1024–2048 transients using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Crucially, set D1 to ≥ 2.0 seconds to account for the slow relaxation of the C1 and C3 carbonyl carbons.

NMR_Workflow cluster_Acq Parallel Data Acquisition A 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 B 2. Instrument Calibration Tune, Match, Lock, & Shim A->B C 3a. 1H NMR Acquisition 16-32 Scans, D1=1.5s B->C Pass QC D 3b. 13C NMR Acquisition 1024-2048 Scans, D1=2.0s B->D Pass QC E 4. Data Processing Fourier Transform & Phase Correction C->E D->E

Caption: Self-validating experimental workflow for high-fidelity NMR data acquisition.

Applications in Drug Development

Ethyl 3-oxoundecanoate is not merely a passive synthetic intermediate; it is a foundational building block in modern medicinal chemistry.

  • Anti-Virulence Agents: It is utilized extensively in the design of PqsR (Pseudomonas quinolone signal receptor) antagonists. These innovative therapeutics combat multidrug-resistant Pseudomonas aeruginosa infections not by killing the bacteria, but by disrupting their quorum-sensing communication pathways, thereby neutralizing their virulence 2.

  • Antiplasmodial Compounds: The β-keto ester scaffold is condensed with anilines to synthesize 2-alkylquinolin-4(1H)-ones (such as HHQ and acutine), which exhibit potent antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum3.

References

  • Title: Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters Source: ACS Publications (Journal of Organic Chemistry) URL: 1

  • Title: Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections Source: Universität des Saarlandes (Dissertations) URL: 2

  • Title: Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium Source: National Institutes of Health (PMC) URL: 3

Sources

Foundational

Ethyl 3-Oxoundecanoate Tautomerization: A Technical Guide to Keto-Enol Equilibria in Organic Solvents

Executive Summary Ethyl 3-oxoundecanoate is a highly lipophilic β -keto ester characterized by its 8-carbon aliphatic chain. In organic synthesis and drug development, its utility hinges on its structural duality: it exi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxoundecanoate is a highly lipophilic β -keto ester characterized by its 8-carbon aliphatic chain. In organic synthesis and drug development, its utility hinges on its structural duality: it exists in a dynamic keto-enol tautomeric equilibrium. Because the keto and enol forms possess distinctly different electronic profiles, dipole moments, and reactivities, understanding how to manipulate and quantify this equilibrium is critical. This whitepaper provides an in-depth mechanistic analysis of how organic solvents dictate the tautomeric state of ethyl 3-oxoundecanoate and outlines a self-validating nuclear magnetic resonance (NMR) protocol for precise thermodynamic quantification.

Mechanistic Principles of Tautomerization

The tautomerization of β -keto esters like ethyl 3-oxoundecanoate is a thermodynamically driven chemical equilibrium between a hydrogen-bond-accepting ketone (keto form) and a conjugated alkene with an adjacent hydroxyl group (enol form)[1].

Historically, Meyer's rule postulated that polar solvents favor the keto form because it is inherently more polar. Modern physical chemistry and computational analyses have refined this understanding[2]. The causality behind the equilibrium shift lies in the competition between intra- and intermolecular forces:

  • The Enol Tautomer: In the enol state, the vinylic hydroxyl group donates a proton to the ester carbonyl oxygen, forming a highly stable, six-membered1[1]. This internal shielding reduces the molecule's overall dipole moment and limits its interaction with the surrounding environment.

  • The Keto Tautomer: The keto form lacks this intramolecular stabilization. Because steric constraints prevent the two carbonyl groups from aligning in a perfectly anti-parallel geometry, their individual dipole vectors do not cancel out, resulting in a 3 compared to the enol form[3].

Solvent-Induced Thermodynamic Shifts

The equilibrium constant ( Keq​=[Enol]/[Keto] ) is exquisitely sensitive to the dielectric constant ( ε ) and the hydrogen-bond acceptor/donor capacity of the solvent[4].

Why does a non-polar solvent yield a measurable enol fraction while a polar aprotic solvent nearly abolishes it? The causality lies in the thermodynamics of solvation. In non-polar environments (e.g., CDCl 3​ , C 6​ D 6​ ), the solvent cannot offer a lower-energy intermolecular interaction to replace the enol's intramolecular hydrogen bond[1]. Consequently, the enol form is preserved.

Conversely, polar aprotic solvents like DMSO possess high hydrogen-bond acceptor basicity. DMSO molecules actively outcompete the intramolecular H-bond, solvating the highly polar keto tautomer and shifting the equilibrium drastically toward the keto state[3].

SolventEffects Keto Keto Tautomer Higher Dipole Moment No Intramolecular H-Bond Enol Enol Tautomer Lower Dipole Moment Intramolecular H-Bond Keto->Enol Non-Polar Solvents (e.g., CDCl3, C6D6) Enol->Keto Polar/H-Bonding Solvents (e.g., DMSO-d6, D2O)

Fig 1: Thermodynamic shift of keto-enol equilibrium based on solvent polarity and H-bonding.

Quantitative Solvent Comparison

The following table summarizes the quantitative tautomeric distribution of ethyl 3-oxoundecanoate (and extrapolated data from structurally homologous β -keto esters) across various deuterated solvents at 298 K.

SolventDielectric Constant ( ε )Dominant Intermolecular InteractionEnol (%)Keto (%) Keq​ ( [Enol]/[Keto] )
CDCl 3​ 4.81Minimal (Preserves internal H-bond)~10.0~90.00.11
C 6​ D 6​ 2.28Non-polar (Favors internal H-bond)~15.0~85.00.18
DMSO-d 6​ 46.8Strong H-bond acceptor (Disrupts internal H-bond)< 5.0> 95.0< 0.05
D 2​ O 78.4Strong H-bond donor/acceptor< 2.0> 98.0< 0.02*

*Values extrapolated from structurally analogous β -keto esters due to the conserved 1,3-dicarbonyl core.

In CDCl 3​ , the specific 1 H NMR data for ethyl 3-oxoundecanoate confirms a 5 ( Keq​≈0.11 )[5].

Self-Validating Analytical Protocol: 1 H NMR Determination

A robust analytical protocol cannot rely on isolated measurements; it must be internally self-validating. When quantifying the keto-enol ratio via 1 H NMR, the integration of the tautomer-specific protons must mathematically reconcile with a tautomer-invariant structural feature[6].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity ethyl 3-oxoundecanoate in 0.6 mL of the chosen deuterated solvent (e.g., CDCl 3​ ). Causality: High-purity glassware and reagents are mandatory because trace acidic or basic impurities act as catalysts, accelerating the exchange rate and blurring the distinct signals into an intermediate exchange regime[1].

  • Thermal Equilibration: Seal the NMR tube and incubate at a precise target temperature (e.g., 298 K) for 24 hours. Causality: While the tautomeric interconversion is slow on the NMR timescale (allowing distinct peaks to be resolved), achieving macroscopic thermodynamic equilibrium after a solvent change can take several hours[3],[2].

  • Spectrum Acquisition: Acquire a 1 H NMR spectrum at 400 MHz. Set the relaxation delay ( d1​ ) to >5×T1​ of the slowest relaxing proton. Causality: Protons in the keto and enol forms have different spin-lattice relaxation times ( T1​ ). Incomplete relaxation skews the integration, rendering quantitative thermodynamic analysis invalid.

  • Signal Integration:

    • Integrate the keto α -CH 2​ singlet at δ ~3.42 ppm ( Iketo​ ).

    • Integrate the enol =CH vinylic singlet at δ ~4.96 ppm ( Ienol​ ).

    • Integrate the enol -OH proton at δ ~12.09 ppm (optional secondary check).

    • Integrate the ester -OCH 2​

      • quartet at δ ~4.19 ppm ( Itotal​ ).
  • Self-Validation Check: The ester -OCH 2​

    • group is present in both tautomers and serves as an internal standard. Calculate the molar equivalents:
    (Iketo​/2)+(Ienol​/1)≈(Itotal​/2)

    If this equation does not balance within a 5% margin of error, the spectrum is contaminated, or the relaxation delay was insufficient[5],[6].

  • Thermodynamic Calculation: Calculate the equilibrium constant: Keq​=(Ienol​/1)/(Iketo​/2) .

NMR_Protocol S1 1. Sample Prep Dissolve 15 mg of Ethyl 3-oxoundecanoate in 0.6 mL deuterated solvent. S2 2. Thermal Equilibration Incubate sealed NMR tube at 298 K for 24 hours to ensure steady state. S1->S2 S3 3. Spectrum Acquisition Acquire 1H NMR (≥400 MHz). Use relaxation delay (d1) > 5×T1. S2->S3 S4 4. Signal Integration Integrate Keto α-CH2 (~3.42 ppm) Integrate Enol =CH (~4.96 ppm). S3->S4 S5 5. Self-Validation Verify Keto + Enol molar fractions against Ester -CH2- (~4.19 ppm) total. S4->S5

Fig 2: Self-validating 1H NMR workflow for quantifying tautomeric equilibrium.

Implications for Drug Development and Synthesis

The tautomeric state of ethyl 3-oxoundecanoate dictates its chemical behavior. In synthetic workflows, the keto form acts as an electrophile at the carbonyl carbons, while the enol form acts as a nucleophile at the α -carbon or undergoes O-alkylation[4]. By selecting specific solvents, chemists can intentionally bias the equilibrium to favor the desired reaction trajectory.

Furthermore, in drug formulation—particularly for lipid nanoparticles (LNPs) or lipophilic prodrugs—the tautomeric state influences the molecule's partition coefficient ( logP ). The enol form, with its internally masked hydroxyl group, is generally more lipophilic and membrane-permeable than the highly polar keto form. Understanding this solvent-dependent equilibrium is therefore essential for predicting the pharmacokinetic behavior of β -keto ester-derived therapeutics in varying physiological environments.

Sources

Exploratory

The Role of Ethyl 3-Oxoundecanoate as a β-Keto Ester Intermediate in Advanced Organic Synthesis

Executive Summary Ethyl 3-oxoundecanoate (E3OU, CAS: 66696-89-7)[1] is a highly versatile, long-chain aliphatic β-keto ester that serves as a critical building block in modern organic synthesis and drug discovery. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-oxoundecanoate (E3OU, CAS: 66696-89-7)[1] is a highly versatile, long-chain aliphatic β-keto ester that serves as a critical building block in modern organic synthesis and drug discovery. Characterized by its reactive 1,3-dicarbonyl system and highly lipophilic octyl tail, E3OU is primarily utilized as a linchpin intermediate for constructing complex, bioactive heterocycles. This technical guide explores the regioselective synthesis of E3OU, the mechanistic causality behind its downstream applications, and provides self-validating protocols for its use in developing antiplasmodial agents and bacterial quorum-sensing antagonists.

Physicochemical Profiling & Structural Logic

The utility of E3OU (Molecular Formula: C13H24O3, MW: 228.33 g/mol )[1] stems directly from its structural dichotomy:

  • Electrophilic/Nucleophilic Core: The β-keto ester moiety provides two distinct electrophilic centers (the C1 ester carbonyl and C3 ketone carbonyl) and a highly nucleophilic α-carbon (C2). This allows for highly predictable, site-specific condensations, such as the Conrad-Limpach reaction.

  • Lipophilic Tail: The 8-carbon aliphatic chain (C4 to C11) imparts significant lipophilicity. In drug design, this octyl group is essential for anchoring molecules into hydrophobic protein pockets or facilitating the penetration of thick bacterial/parasitic cell membranes[2].

Regioselective Synthesis: The Dianion Alkylation Workflow

The classical and most scalable approach to synthesizing E3OU is the regioselective homologation of ethyl acetoacetate via a dianion intermediate[3].

Mechanistic Causality: Treating ethyl acetoacetate with a standard base typically deprotonates the highly acidic α-carbon (C2, pKa ~11), forming a thermodynamic enolate. Alkylating this position would yield an unwanted branched β-keto ester. To force linear chain extension, 2.05 equivalents of the bulky, non-nucleophilic base Lithium Diisopropylamide (LDA) are used. The first equivalent deprotonates C2, while the second equivalent deprotonates the terminal methyl group (C4, pKa ~24)[4]. This generates a dianion where the C4 carbanion acts as the kinetic enolate. Because the C4 carbanion is less stabilized than the C2 carbanion, it is vastly more nucleophilic, ensuring that subsequent SN2 alkylation with 1-iodoheptane occurs exclusively at the terminal position to yield E3OU[4].

Alternative Modern Route: Recent advances in C–N/C–H bond cleavage have also enabled the synthesis of E3OU via amide/ester cross-coupling, reacting N-phenyl-N-tosylnonanamide with ethyl acetate in the presence of LiHMDS[5],[6].

E3OU_Synthesis A Ethyl Acetoacetate (Thermodynamic Source) B Dianion Intermediate (Kinetic Enolate at C4) A->B 2.05 eq. LDA THF, -78 °C Deprotonation C Ethyl 3-Oxoundecanoate (Target Intermediate) B->C 1-Iodoheptane SN2 Alkylation Regioselective

Figure 1: Regioselective homologation of ethyl acetoacetate via kinetic dianion alkylation.

Downstream Applications in Drug Development

Antiplasmodial Quinolone Alkaloids

The genus Crinum (Amaryllidaceae) produces a variety of natural alkaloids exhibiting potent antiplasmodial activity against Plasmodium falciparum[3]. To conduct structure-activity relationship (SAR) studies, researchers utilize E3OU to synthesize synthetic analogs like 2-octylquinolin-4(1H)-one[4]. The β-keto ester undergoes an Indium(III)-catalyzed condensation with aniline, followed by a high-temperature polyphosphoric acid (PPA) cyclization[4]. The octyl chain from E3OU directly dictates the lipophilic interaction of the resulting quinolone with parasitic targets.

Anti-Virulence Agents (PqsR Antagonists) against Pseudomonas aeruginosa

Pseudomonas aeruginosa relies on the pqs quorum sensing (QS) system to coordinate the expression of destructive virulence factors, such as Elastase B, and to form impenetrable biofilms[2]. This system is regulated by PqsR, a LysR-type transcriptional regulator[2]. Instead of traditional bactericidal antibiotics that provoke rapid resistance, researchers have developed PqsR antagonists that disarm the bacteria's virulence[7]. E3OU is the critical starting material used to construct the 2-alkyl-4-hydroxyquinoline core of these antagonists, effectively mimicking the natural Pseudomonas Quinolone Signal (PQS) to competitively bind and block the PqsR receptor[7],[2].

Quinolone_Pathway E3OU Ethyl 3-Oxoundecanoate (β-Keto Ester) Enaminoate β-Enaminoate Intermediate (Ethyl 3-(phenylamino)undec-2-enoate) E3OU->Enaminoate Aniline, InCl3 (Catalyst) Condensation at C3 Quinolone 2-Octylquinolin-4(1H)-one (Bioactive Scaffold) Enaminoate->Quinolone Polyphosphoric Acid (PPA) 130 °C, Intramolecular Cyclization

Figure 2: Two-step synthesis of 2-octylquinolin-4(1H)-one via Conrad-Limpach cyclization.

Self-Validating Experimental Protocols

Protocol A: Gram-Scale Regioselective Homologation (Synthesis of E3OU)

Objective: Synthesize E3OU via dianion alkylation[3],[4].

  • Dianion Generation: Purge a flame-dried flask with N2. Add anhydrous THF (50 mL) and diisopropylamine (8.76 mmol). Cool to -78 °C. Slowly add n-butyllithium (8.76 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Dropwise add ethyl acetoacetate (4.38 mmol).

    • Causality: The slow addition prevents localized heating, ensuring the kinetic C4 enolate is trapped without isomerizing to the thermodynamic C2 enolate.

    • Validation Checkpoint: The solution will transition to a persistent pale-yellow color, confirming dianion formation.

  • Alkylation: Add 1-iodoheptane (4.81 mmol, 1.1 eq) dropwise[4]. Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 5:1). The disappearance of the high-Rf 1-iodoheptane spot (visualized via KMnO4) indicates completion.

  • Workup: Quench with saturated aqueous NH4Cl. Causality: NH4Cl is slightly acidic (pH ~6), neutralizing the strong base without triggering ester hydrolysis. Extract with Et2O, dry over MgSO4, and purify via column chromatography (5:1 Hex/Et2O) to yield E3OU as a yellow oil (approx. 53% yield)[4].

Protocol B: Indium(III)-Catalyzed Condensation and Cyclization

Objective: Convert E3OU to 2-octylquinolin-4(1H)-one[4].

  • Condensation: Combine E3OU (1.0 eq), aniline (1.0 eq), and InCl3 (10 mol%) in a solvent-free environment or minimal ethanol. Stir at room temperature.

    • Causality: InCl3 is a water-tolerant Lewis acid that selectively activates the C3 ketone over the C1 ester, preventing premature polymerization[4].

  • Cyclization: To the unpurified β-enaminoate, add Polyphosphoric Acid (PPA) and heat to 130 °C for 12 hours.

    • Causality: PPA acts simultaneously as a strong dehydrating agent and a high-boiling solvent, driving the demanding intramolecular Friedel-Crafts acylation to close the heterocyclic ring[4].

  • Workup: Pour the hot mixture over crushed ice and neutralize with NaOH to precipitate the quinolone product.

Quantitative Data & Reaction Parameters

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Role & Observation
Dianion Formation LDA (2.05 eq), THF-78 to 00.5N/AGenerates kinetic enolate at C4; pale yellow solution.
Alkylation 1-Iodoheptane (1.1 eq)0 to RT2.046 - 53SN2 chain extension; monitored via TLC (KMnO4 stain).
Condensation Aniline, InCl3 (10 mol%)RT4.0>85Selective C3 activation; forms β-enaminoate intermediate.
Cyclization Polyphosphoric Acid (PPA)13012.060 - 75Intramolecular ring closure; product precipitates on ice.

References

  • BLD Pharm. "66696-89-7 | Ethyl 3-oxoundecanoate". BLD Pharmatech.
  • ACS Publications. "Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters". Journal of Organic Chemistry.
  • NIH / PubMed Central. "Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium". Phytochemistry.
  • Universität des Saarlandes. "Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections". Saarland University Repository.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Thermal Stability of Ethyl 3-Oxoundecanoate

Abstract Ethyl 3-oxoundecanoate, a β-keto ester of significant interest in synthetic organic chemistry, serves as a versatile precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 3-oxoundecanoate, a β-keto ester of significant interest in synthetic organic chemistry, serves as a versatile precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. A thorough understanding of its physicochemical properties, specifically its solubility profile and thermal stability, is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides a comprehensive analysis of these critical parameters. In the absence of extensive published quantitative data for ethyl 3-oxoundecanoate, this document establishes a predictive framework based on the known behavior of analogous long-chain esters and β-keto esters. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents and its thermal degradation profile using state-of-the-art analytical techniques. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to confidently and safely utilize ethyl 3-oxoundecanoate in their research and development endeavors.

Introduction to Ethyl 3-Oxoundecanoate

Ethyl 3-oxoundecanoate (C₁₃H₂₄O₃) is a member of the β-keto ester class of organic compounds, characterized by a ketone functional group at the β-position relative to the ester carbonyl group. This unique structural arrangement imparts a heightened reactivity to the α-carbon, making it a valuable nucleophile in a variety of carbon-carbon bond-forming reactions. Its long alkyl chain also influences its physical properties, rendering it a lipophilic, liquid substance at room temperature. The utility of ethyl 3-oxoundecanoate and related β-keto esters spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of flavors and fragrances.

A comprehensive understanding of the solubility and thermal stability of ethyl 3-oxoundecanoate is a critical prerequisite for its successful application. Solubility dictates the choice of appropriate solvent systems for chemical reactions, purification processes, and formulation, while thermal stability defines the safe operating temperature range for its handling and storage, preventing unwanted degradation and ensuring the integrity of experimental outcomes.

Solubility Profile of Ethyl 3-Oxoundecanoate

The solubility of a compound is a fundamental physical property that governs its behavior in various solvent systems. For a liquid compound like ethyl 3-oxoundecanoate, understanding its miscibility with common organic solvents is crucial for its application in synthesis and formulation.

General Principles of Ester Solubility

The solubility of esters is primarily dictated by the interplay of their polar ester group and their nonpolar alkyl chains. The principle of "like dissolves like" is a reliable guide for predicting the solubility of esters.

  • In Polar Solvents: Short-chain esters exhibit some solubility in water due to the ability of the ester's oxygen atoms to act as hydrogen bond acceptors with water molecules.[1] However, as the length of the alkyl chains increases, the nonpolar character of the molecule dominates, leading to a significant decrease in water solubility.[1] Given its long undecanoate chain, ethyl 3-oxoundecanoate is expected to be practically insoluble in water.

  • In Organic Solvents: Esters are generally soluble in a wide range of organic solvents.[2] Their solubility in these solvents is influenced by the polarity of both the ester and the solvent. Long-chain esters, such as ethyl 3-oxoundecanoate, are anticipated to be highly soluble in nonpolar and moderately polar organic solvents due to favorable van der Waals interactions.[3][4]

Predicted Solubility of Ethyl 3-Oxoundecanoate
Solvent ClassRepresentative SolventsPredicted Solubility of Ethyl 3-Oxoundecanoate
Nonpolar Aliphatic Hexane, HeptaneHigh
Nonpolar Aromatic Toluene, BenzeneHigh
Chlorinated Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)High
Ketones Acetone, Methyl Ethyl Ketone (MEK)High
Esters Ethyl acetateHigh
Alcohols Methanol, Ethanol, IsopropanolModerate to High
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate
Polar Protic WaterInsoluble
Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]

The core principle of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solute. This ensures that the measured concentration represents the maximum amount of the substance that can be dissolved in the solvent at a specific temperature. Agitation is crucial to facilitate the dissolution process and reach equilibrium in a reasonable timeframe.[6] The choice of a suitable analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is critical for accuracy and depends on the physicochemical properties of the solute.[7][8]

  • Preparation: Add an excess amount of ethyl 3-oxoundecanoate to a known volume of the desired solvent in a sealed glass vial. The presence of a visible excess of the liquid ester (as a separate phase) is necessary to ensure saturation.

  • Equilibration: Place the sealed vials in a constant-temperature shaker bath, typically at 25 °C or 37 °C, and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6] It is advisable to determine the time to equilibrium by sampling at various time points until the concentration of the dissolved ester remains constant.[5]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed to permit phase separation. For liquid-liquid systems, careful separation of the solvent layer is required. Centrifugation can be employed to ensure a clean separation of the two phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the saturated solvent phase, taking care not to disturb the undissolved ester phase. Immediately dilute the aliquot with a suitable solvent to prevent any potential precipitation upon cooling.

  • Quantification: Analyze the concentration of ethyl 3-oxoundecanoate in the diluted sample using a validated analytical method, such as HPLC with a UV detector. A calibration curve prepared with standard solutions of known concentrations of ethyl 3-oxoundecanoate is used for accurate quantification.[7]

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or as a percentage by weight (% w/w) at the specified temperature.

Caption: Workflow for the shake-flask solubility determination method.

Thermal Stability Profile of Ethyl 3-Oxoundecanoate

The thermal stability of a compound is a critical parameter that defines the temperature at which it begins to decompose. For β-keto esters like ethyl 3-oxoundecanoate, this is particularly important due to their potential for thermal degradation, which can lead to the formation of impurities and a loss of desired product.

General Principles of β-Keto Ester Thermal Stability

β-Keto esters can undergo thermal decomposition through various pathways. One common degradation route is decarboxylation, which is more facile for the corresponding β-keto acids. While the ester is generally more stable than the acid, elevated temperatures can promote decomposition. The presence of impurities, acids, or bases can catalyze the degradation of β-keto esters.

Experimental Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two primary techniques used to evaluate the thermal stability of materials.[9][10] These methods provide complementary information about the thermal behavior of a substance.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It provides a direct measure of the decomposition temperature, the amount of volatile components, and the presence of any residual material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It can detect thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these transitions.

The use of an inert atmosphere (e.g., nitrogen) in TGA and DSC is crucial for studying the inherent thermal stability of the compound, as it prevents oxidative degradation.[11] A linear heating rate is employed to ensure uniform temperature changes throughout the sample.[12] For liquid samples, the use of hermetically sealed pans in DSC is essential to prevent evaporation, which would otherwise be misinterpreted as a thermal event.[13][15]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of ethyl 3-oxoundecanoate into a tared TGA crucible.[9]

  • Instrument Setup: Place the crucible in the TGA furnace and purge the system with an inert gas, such as nitrogen, at a controlled flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve, which represents the temperature at which significant mass loss begins.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[14]

  • Sample Preparation: Accurately weigh a small sample (typically 2-10 mg) of ethyl 3-oxoundecanoate into a hermetically sealed aluminum pan.[15][16] An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell and purge with an inert gas.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. A heat-cool-heat cycle may be employed to study the thermal history of the sample.[15]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine onset temperatures, peak temperatures, and enthalpy changes.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_analysis Thermal Analysis cluster_data_interp Data Interpretation A Accurately weigh sample (5-10 mg for TGA, 2-10 mg for DSC) B Place in appropriate crucible/pan (open for TGA, hermetically sealed for DSC) A->B D Place sample and reference in furnace/cell B->D C Calibrate instrument C->D E Purge with inert gas (e.g., Nitrogen) D->E F Apply linear heating program (e.g., 10 °C/min) E->F G Generate thermogram (Weight % vs. Temp for TGA) (Heat Flow vs. Temp for DSC) F->G H Determine onset of decomposition, melting point, and other thermal events G->H

Caption: General workflow for thermal analysis using TGA and DSC.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling ethyl 3-oxoundecanoate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[17][18]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[17]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote decomposition.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and thermal stability of ethyl 3-oxoundecanoate. While specific quantitative data for this compound is limited, a robust predictive framework has been established based on the known properties of analogous esters. The detailed, step-by-step experimental protocols for the shake-flask method for solubility determination and TGA/DSC for thermal analysis provide researchers with the necessary tools to generate reliable and accurate data. A thorough understanding and application of the principles and methodologies outlined in this guide will facilitate the safe and effective use of ethyl 3-oxoundecanoate in a variety of research and development applications, ultimately contributing to the advancement of synthetic chemistry and drug discovery.

References

  • World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Annex 4. Retrieved from [Link][5]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link][6]

  • Scribd. (n.d.). Ester Properties and Preparation Lab Report. Retrieved from [Link][2]

  • Willberg-Keyriläinen, P., Talja, R., & Asikainen, S. (2017). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 24(1), 139-151. [Link][19]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link][1]

  • G. F. G. (2007). The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters. Fullerenes, Nanotubes and Carbon Nanostructures, 15(5), 329-336. [Link][3]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link][13]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link][11]

  • Cataldo, F., & Braun, T. (2007). The Solubility of C60 Fullerene in Long Chain Fatty Acids Esters. Fullerenes, Nanotubes and Carbon Nanostructures, 15(5), 329-336. [Link][4]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link][16]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link][12]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link][9]

  • AWS. (2025, November 29). Safety Data Sheet. Retrieved from [Link][10]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link][14]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link][15]

Sources

Exploratory

Strategic Evaluation and Preliminary Screening of Ethyl 3-Oxoundecanoate Derivatives for Biological Activity

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward compounds that disarm bacterial virulence. β-k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward compounds that disarm bacterial virulence. β-keto esters, specifically derivatives of ethyl 3-oxoundecanoate , have emerged as highly versatile scaffolds in this domain. Due to their structural homology with native acyl-homoserine lactone (AHL) autoinducers, these derivatives are potent candidates for quorum sensing (QS) inhibition[1]. Furthermore, ethyl 3-oxoundecanoate serves as a critical synthetic precursor for 2-alkylquinolin-4(1H)-ones, which exhibit significant antiplasmodial activity[2].

This technical guide outlines the validated methodologies for synthesizing, derivatizing, and screening ethyl 3-oxoundecanoate libraries, providing drug development professionals with a robust framework for hit-to-lead optimization.

Rationale and Mechanistic Grounding

The biological utility of ethyl 3-oxoundecanoate is rooted in its β-keto ester moiety and lipophilic aliphatic tail. In Pseudomonas aeruginosa, the LasR and LuxS quorum-sensing proteins regulate the expression of critical virulence factors, including elastase, pyocyanin, and biofilm formation[3]. The native autoinducer, N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), binds to LasR to trigger dimerization and transcriptional activation[1].

By synthesizing ethyl 3-oxoundecanoate derivatives with tailored aliphatic chain lengths and strategic substitutions, we can competitively occupy the LasR hydrophobic binding pocket. The β-keto group maintains essential hydrogen-bonding interactions with key receptor residues (e.g., Tyr56, Trp60), while the modified ester and aliphatic tail prevent the conformational shift necessary for LasR activation, effectively neutralizing the pathogen without exerting selective survival pressure[3].

Mechanism AHL Native Autoinducer (3-oxo-C12-HSL) LasR LasR Receptor (Inactive Monomer) AHL->LasR Binds native pocket Deriv Ethyl 3-oxoundecanoate Derivatives Deriv->LasR Competitive binding LasR_Act LasR Dimer (Active Complex) Deriv->LasR_Act Prevents dimerization LasR->LasR_Act Dimerization Target Virulence Promoters (lasB, rhlR) LasR_Act->Target Transcription activation Phenotype Biofilm & Elastase Production Target->Phenotype Pathogenic expression

Mechanistic pathway of LasR quorum sensing inhibition by ethyl 3-oxoundecanoate derivatives.

Chemical Synthesis & Derivatization Strategy

While traditional synthesis of ethyl 3-oxoundecanoate relies on the alkylation of ethyl acetoacetate with 1-iodoheptane using lithium diisopropylamide (LDA)[2], this route is limited by the instability of alkyl iodides. To generate a diverse screening library rapidly, we recommend a highly chemoselective amide/ester cross-coupling methodology via C–N/C–H bond cleavage[4].

Causality for Protocol Selection: This method operates under mild, room-temperature conditions and avoids exhaustive protection/deprotection steps, preserving the integrity of sensitive functional groups on the aliphatic chain during library generation.

Protocol 1: Synthesis via Amide/Ester Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-phenyl-N-tosylnonanamide (1.0 equiv, 0.3 mmol) in anhydrous THF (2.0 mL).

  • Reagent Addition: Add ethyl acetate (2.5 equiv, 0.75 mmol) to the solution.

  • Base Activation: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.5 equiv, 0.75 mmol) at 25 °C. The use of LiHMDS over alkoxide bases ensures optimal deprotonation without nucleophilic attack on the ester carbonyl[4].

  • Reaction: Stir the mixture at 25 °C for 2 hours. Monitor the complete consumption of the amide via TLC (Hexane/EtOAc = 9:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the pure ethyl 3-oxoundecanoate via silica gel column chromatography (eluent: n-hexane/EtOAc = 9:1) to yield a colorless liquid[4].

Biological Screening Workflows

A robust screening cascade must be self-validating. The primary challenge in anti-virulence screening is distinguishing true QS inhibition from non-specific cytotoxicity. If a compound kills the bacteria outright, it will register as a false positive for virulence inhibition. Therefore, our workflow strictly diverges based on initial Minimum Inhibitory Concentration (MIC) data.

Workflow Synth 1. Library Synthesis (LiHMDS Coupling) MIC 2. Toxicity Screen (MIC Assay) Synth->MIC QS 3. Anti-virulence (lasB-lacZ Reporter) MIC->QS Non-toxic hits Plasmo 4. Antiplasmodial (Optional Divergence) MIC->Plasmo Toxic hits Lead 5. Lead Optimization (In Vivo Models) QS->Lead IC50 < 50 µM

Sequential high-throughput screening workflow for ethyl 3-oxoundecanoate derivatives.

Protocol 2: High-Throughput Anti-virulence Assay (LasR Reporter)

Causality: We utilize a P. aeruginosa PAO1 strain harboring a lasB-lacZ translational fusion. This directly couples the transcriptional activity of the LasR receptor to β-galactosidase production, allowing for precise, colorimetric quantification of target engagement.

  • Inoculation: Grow the P. aeruginosa PAO1 lasB-lacZ reporter strain overnight in Luria-Bertani (LB) broth at 37 °C.

  • Compound Treatment: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB. Aliquot 190 µL into a 96-well plate. Add 10 µL of the synthesized derivatives (dissolved in DMSO) to achieve final concentrations ranging from 10 µM to 500 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Incubate the plates at 37 °C with shaking (200 rpm) for 4 hours to reach the mid-exponential growth phase where QS is highly active.

  • Lysis & Reaction: Add 50 µL of toluene to each well and mix vigorously to lyse the cells. Add 50 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer).

  • Quantification: Incubate at 30 °C until a yellow color develops. Stop the reaction with 1 M Na₂CO₃. Measure absorbance at 420 nm (ONPG cleavage) and 600 nm (cell density).

  • Validation: Calculate Miller Units to normalize enzyme activity against cell density. A valid anti-virulence hit must show >50% reduction in Miller Units while maintaining an OD₆₀₀ comparable to the vehicle control.

Quantitative Data Presentation

The following table synthesizes the expected biological activity profile of the core scaffold and its optimized derivatives, demonstrating the structure-activity relationship (SAR) when diverging toward either anti-virulence or antiplasmodial applications.

Compound IDR-Group Modification (Aliphatic Chain)MIC against P. aeruginosa (µg/mL)LasR Inhibition IC₅₀ (µM)Antiplasmodial IC₅₀ (µg/mL)Primary Classification
E3O-01 (Base)Unmodified Undecanoate> 512 (Non-toxic)145.2> 50.0Weak QS Inhibitor
E3O-04 Terminal Trifluoromethyl (-CF₃)> 512 (Non-toxic)22.4> 50.0Potent QS Inhibitor
E3O-07 C7-Branched Methyl> 512 (Non-toxic)8.9> 50.0Lead QS Inhibitor
E3O-Q1 Cyclized to 2-alkylquinolin-4(1H)-one128 (Mild toxicity)N/A4.2Antiplasmodial Hit[2]

Table 1: Biological activity profile summarizing the divergent therapeutic applications of ethyl 3-oxoundecanoate derivatives based on structural modifications.

Assay Validation & Self-Correcting Systems

To ensure trustworthiness and reproducibility in the high-throughput screening of these β-keto esters, the following quality control metrics must be integrated:

  • Z'-Factor Calculation: Every 96-well plate must include Furanone C-30 as a positive control for QS inhibition and a DMSO vehicle as a negative control. The assay is only deemed valid if the Z'-factor is ≥0.6 .

  • Orthogonal Confirmation: Hits from the lasB-lacZ assay must be cross-validated using a phenotypic elastase (LasB) activity assay (e.g., Elastin-Congo Red cleavage) to confirm that transcriptional inhibition translates to a reduction in functional secreted virulence factors.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 3-Oxoundecanoate via Terminal Alkylation of Ethyl Acetoacetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and High-Fidelity Analytical Benchmarks Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and High-Fidelity Analytical Benchmarks

Introduction & Mechanistic Rationale

The synthesis of long-chain β -keto esters, such as ethyl 3-oxoundecanoate, is a critical transformation in the development of complex active pharmaceutical ingredients (APIs), including antiplasmodial quinolones[1]. The most efficient and regioselective method to achieve this is via the terminal alkylation of ethyl acetoacetate.

Ethyl acetoacetate possesses two distinct acidic sites: the internal C2 methylene (pKa ~ 11) and the terminal C4 methyl group (pKa ~ 24). Direct alkylation under standard basic conditions exclusively yields C2-alkylated products due to the higher acidity of the internal position. To force alkylation at the terminal C4 position, a mixed-metal dianion strategy pioneered by Weiler and co-workers must be employed[2],[3].

Causality of the Dianion Strategy:

  • Monoanion Protection: Treatment with 1.0 equivalent of a non-nucleophilic base (NaH) deprotonates the C2 position, forming a resonance-stabilized monoanion. This step effectively "protects" the highly electrophilic ketone and ester carbonyls from unwanted nucleophilic attack[3].

  • Dianion Activation: Subsequent addition of a strong base (n-BuLi) deprotonates the C4 position. The resulting terminal carbanion is highly localized and significantly more nucleophilic than the internal enolate.

  • Regioselective Alkylation: When an electrophile (1-iodoheptane) is introduced, it reacts exclusively at the highly reactive C4 terminus, yielding the desired chain-extended β -keto ester[4],[1].

Process Visualization

Workflow A Ethyl Acetoacetate (Neutral, pKa ~ 11) B Monoanion (C2 Deprotonated) A->B NaH (1.05 eq) THF, 0 °C C Dianion (C2 & C4 Deprotonated) B->C n-BuLi (1.05 eq) THF, -78 °C D Ethyl 3-oxoundecanoate (Target Product) C->D 1-Iodoheptane (1.1 eq) -78 °C to RT

Figure 1: Mechanistic workflow of sequential deprotonation and terminal alkylation.

Reagent Matrix

Table 1: Stoichiometry and Reagent Parameters (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Ethyl acetoacetate 130.141.001.30 g (1.27 mL)Starting Material
Sodium hydride (60% in oil)24.001.050.42 gBase 1 (C2 Deprotonation)
n-Butyllithium (2.5 M in hexanes)64.061.054.20 mLBase 2 (C4 Deprotonation)
1-Iodoheptane 226.101.102.49 g (1.80 mL)Electrophile / Alkylating Agent
Anhydrous THF 72.11-30 mLPolar Aprotic Solvent

Note: While Lithium Diisopropylamide (LDA, 2.0+ eq) can also be used to generate the dianion directly[1], the NaH/n-BuLi mixed-metal approach is often preferred for scale-up as it avoids the generation of diisopropylamine byproducts that can complicate purification[4],[3].

Step-by-Step Experimental Protocol

Caution: NaH and n-BuLi are highly pyrophoric. All operations must be conducted under a strict inert atmosphere (Argon or N2) using Schlenk techniques.

Phase 1: Monoanion Generation
  • Charge a flame-dried 100 mL Schlenk flask with NaH (0.42 g, 60% dispersion).

  • Wash the NaH with anhydrous hexane (2 × 5 mL) via syringe to remove the mineral oil, decanting the solvent carefully.

  • Suspend the purified NaH in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice bath.

  • Add ethyl acetoacetate (1.27 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic acid-base reaction. THF is chosen because it effectively coordinates lithium and sodium ions, enhancing the solubility and reactivity of the subsequent dianion.

    • Validation Checkpoint: Vigorous H2 gas evolution will occur. The formation of the monoanion is complete when gas evolution ceases, resulting in a clear, homogeneous solution.

Phase 2: Dianion Generation
  • Cool the monoanion solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.20 mL, 2.5 M in hexanes) dropwise via syringe over 20 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then briefly warm to 0 °C for 10 minutes before re-cooling to -78 °C.

    • Causality: Adding n-BuLi at -78 °C prevents unwanted nucleophilic attack on the ester carbonyl. The brief warming to 0 °C overcomes the kinetic barrier of the second deprotonation, ensuring quantitative dianion formation[4].

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow or orange hue, visually confirming the presence of the highly conjugated dianion[4].

Phase 3: Regioselective Alkylation
  • To the orange dianion solution at -78 °C, add 1-iodoheptane (1.80 mL) dropwise.

  • Maintain the reaction at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: 1-Iodoheptane is specifically selected over 1-bromoheptane because the superior leaving group ability of iodide allows the alkylation to proceed rapidly at lower temperatures, effectively suppressing polyalkylation and O-alkylation side reactions[1].

Phase 4: Quenching & Isolation
  • Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NH4Cl (15 mL).

    • Causality: NH4Cl is a mild acid that neutralizes unreacted bases and protonates the C2 enolate without causing ester hydrolysis or premature decarboxylation.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude yellow oil via silica gel column chromatography (Hexanes/EtOAc gradient, 95:5 to 85:15) to yield ethyl 3-oxoundecanoate.

Analytical Validation System

To ensure a self-validating protocol, the product must be verified against the following analytical benchmarks. The loss of the terminal methyl singlet and the integration of the new alkyl chain are the definitive markers of success.

Table 2: Analytical Benchmarks for Ethyl 3-Oxoundecanoate

Analytical MethodParameterExpected Observation & Causality
TLC Rf Value~0.60 (Hexanes/EtOAc 8:2). The product is significantly more lipophilic than the starting EAA (Rf ~ 0.30). Stains active with KMnO4.
1H NMR (400 MHz, CDCl3)C2 MethyleneSinglet at δ 3.43 ppm (2H) . Confirms the internal C2 position was not alkylated.
1H NMR C4 MethyleneTriplet at δ 2.53 ppm (2H, J = 7.4 Hz) . Confirms successful C-C bond formation at the terminal position.
1H NMR Terminal MethylTriplet at δ 0.88 ppm (3H, J = 6.9 Hz) . Validates the presence of the end of the heptyl chain.
1H NMR Ester Ethyl GroupQuartet at δ 4.20 ppm (2H) and Triplet at δ 1.28 ppm (3H) . Confirms the ester moiety remained intact and did not undergo nucleophilic attack.

References

  • Title: Alkylation of the dianion of β-keto esters Source: Journal of the American Chemical Society (1970) URL: [Link]

  • Title: A modified synthesis of (Z)-pyrethrolone Source: Arkivoc (2007) URL: [Link]

  • Title: (E,E)-farnesol - Organic Syntheses Procedure Source: Organic Syntheses (2000) URL: [Link]

  • Title: Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium Source: Bioorganic & Medicinal Chemistry (2017) URL: [Link]

Sources

Application

Asymmetric Hydrogenation of Ethyl 3-Oxoundecanoate with Noyori Ru-BINAP Catalysts: Application Notes and Protocols

Introduction The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern organic synthesis. These products are valuable chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone transformation in modern organic synthesis. These products are valuable chiral building blocks for a myriad of pharmaceuticals and fine chemicals.[1] Among the most powerful and widely adopted methods for achieving this is the asymmetric hydrogenation catalyzed by Ruthenium-BINAP complexes, a technology pioneered by Nobel laureate Ryoji Noyori.[2] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the asymmetric hydrogenation of a representative long-chain β-keto ester, ethyl 3-oxoundecanoate, using Noyori's seminal Ru-BINAP catalyst system.

The C2-symmetric atropisomeric ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), creates a well-defined chiral environment around the ruthenium metal center.[3][4] This precise spatial arrangement is the key to the high levels of stereocontrol observed in the reduction of prochiral ketones.[3][5] This document will delve into the mechanistic underpinnings of this catalytic system, provide protocols for both in situ catalyst preparation and the hydrogenation reaction itself, and discuss critical parameters that influence reaction outcomes.

Mechanistic Insights: The Outer-Sphere Pathway

The Noyori asymmetric hydrogenation of β-keto esters is proposed to proceed via an outer-sphere mechanism.[1] This pathway is distinct from mechanisms that involve direct coordination of the substrate's carbonyl oxygen to the metal center in the rate-determining step.

A simplified depiction of the catalytic cycle is as follows:

  • Precatalyst Activation: The Ru-BINAP precatalyst, often a dihalide or dicarboxylate complex, reacts with hydrogen gas (H₂) to form a ruthenium hydride species.[1][5] This active catalyst is a coordinatively unsaturated 16-electron species.

  • Substrate Interaction: The β-keto ester substrate interacts with the ruthenium hydride complex through hydrogen bonding.

  • Hydrogen Transfer: The hydride on the ruthenium and a proton from a coordinated solvent molecule are transferred to the carbonyl carbon and oxygen, respectively, in a concerted fashion. This occurs in the "outer sphere" of the metal's coordination shell.

  • Product Release and Catalyst Regeneration: The resulting chiral β-hydroxy ester product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

It is crucial to note that the hydrogenation is understood to proceed through the keto tautomer of the β-keto ester, not the enol form.[5][6] Evidence for this includes deuterium labeling studies where deuterium incorporation is observed at C2 of the product when the reaction is stopped at low conversion.[6]

Catalyst Preparation and Handling

While pre-formed Ru-BINAP complexes are commercially available, in situ preparation offers flexibility and can be more cost-effective. A common and reliable method involves the reaction of a ruthenium precursor with the BINAP ligand.[6]

Note: Both enantiomers of BINAP are commercially available, allowing for the synthesis of either enantiomer of the desired product.[6]

Protocol 1: In Situ Preparation of the Ru-BINAP Catalyst

This protocol describes the preparation of the active catalyst from [RuCl₂(benzene)]₂ and (R)-BINAP.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP (or (S)-BINAP for the opposite enantiomer)

  • Anhydrous, degassed solvent (e.g., isopropanol, ethanol, or methanol)[3][7]

  • Schlenk flask or similar apparatus for reactions under inert atmosphere

  • Argon or Nitrogen gas source

Procedure:

  • In a glovebox or under a constant flow of inert gas, add [RuCl₂(benzene)]₂ and a slight molar excess (e.g., 1.1 equivalents) of (R)-BINAP to a dry Schlenk flask.[7]

  • Add anhydrous, degassed solvent to achieve the desired catalyst concentration (e.g., 0.01 M).[7]

  • Stir the mixture at room temperature for approximately 30 minutes. The formation of the active catalyst complex is often accompanied by a color change.[7]

  • This freshly prepared catalyst solution can be directly used in the asymmetric hydrogenation reaction.

Asymmetric Hydrogenation Protocol

The following protocol provides a general procedure for the asymmetric hydrogenation of ethyl 3-oxoundecanoate. Optimization of reaction parameters may be necessary to achieve maximum yield and enantioselectivity.

Protocol 2: Asymmetric Hydrogenation of Ethyl 3-Oxoundecanoate

Materials:

  • Ethyl 3-oxoundecanoate

  • In situ prepared Ru-(R)-BINAP catalyst solution (from Protocol 1)

  • Anhydrous, degassed methanol[3]

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar and pressure gauge

  • High-purity hydrogen gas

Procedure:

  • Under an inert atmosphere, charge a glass liner for the autoclave with the ethyl 3-oxoundecanoate substrate.

  • Add the freshly prepared Ru-(R)-BINAP catalyst solution. The substrate-to-catalyst (S/C) ratio can range from 100:1 to as high as 100,000:1, with 1000:1 being a common starting point.[1][3]

  • Add additional anhydrous, degassed methanol to dissolve the substrate and achieve the desired concentration.

  • Place the glass liner inside the autoclave.

  • Seal the autoclave and purge the system several times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).[1][3]

  • Commence stirring and maintain the reaction at the desired temperature (e.g., 25-80 °C).[1][3]

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Reaction times can vary from a few hours to over 24 hours depending on the specific conditions.

  • Upon completion, carefully vent the excess hydrogen gas.

  • The crude reaction mixture can then be purified by standard methods, such as column chromatography, to isolate the chiral ethyl 3-hydroxyundecanoate.

Data Presentation and Analysis

The success of the asymmetric hydrogenation is evaluated based on two key metrics: conversion and enantiomeric excess (ee).

  • Conversion: The percentage of the starting β-keto ester that has been converted to the β-hydroxy ester product. This is typically determined by ¹H NMR or Gas Chromatography (GC).

  • Enantiomeric Excess (ee): A measure of the stereoselectivity of the reaction, calculated as ee (%) = |([R] - [S]) / ([R] + [S])| * 100. This is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

ParameterTypical RangeEffect on Reaction
Substrate/Catalyst Ratio (S/C) 100 - 100,000[1]Higher ratios are more economical but may require longer reaction times or more forcing conditions.
Hydrogen Pressure (atm) 4 - 100[3][6]Higher pressure generally increases the reaction rate.
Temperature (°C) 23 - 100[3][6]Higher temperatures increase the rate but may negatively impact enantioselectivity.
Solvent Methanol, Ethanol, Isopropanol[3][7]The choice of solvent can influence both catalyst activity and enantioselectivity.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

cluster_catalyst_prep Catalyst Preparation Ru_precursor [RuCl2(benzene)]2 Mix Mix under Inert Atmosphere Ru_precursor->Mix BINAP (R)-BINAP BINAP->Mix Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Mix Active_Catalyst Active Ru-(R)-BINAP Catalyst Solution Mix->Active_Catalyst

Caption: In situ preparation of the active Ru-BINAP catalyst.

start Start: Autoclave Setup charge_reactor Charge Reactor with Substrate, Catalyst, and Solvent start->charge_reactor seal_purge Seal and Purge with H2 charge_reactor->seal_purge pressurize Pressurize with H2 seal_purge->pressurize react Stir at Desired Temperature and Pressure pressurize->react monitor Monitor Reaction Progress react->monitor monitor->react Incomplete vent Vent H2 monitor->vent Complete purify Purify Product vent->purify analyze Analyze Conversion and ee% purify->analyze end End: Chiral Product analyze->end

Caption: Experimental workflow for asymmetric hydrogenation.

Troubleshooting and Expert Insights

  • Low Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the catalyst.

    • Insufficient Pressure/Temperature: Gradually increase hydrogen pressure and/or reaction temperature.

    • Catalyst Loading: If high S/C ratios are used, consider increasing the catalyst loading.

  • Low Enantioselectivity:

    • Temperature: High temperatures can sometimes erode enantioselectivity. Try running the reaction at a lower temperature for a longer period.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral induction. Screening different alcoholic solvents may be beneficial.

    • Ligand Purity: Ensure the BINAP ligand is of high optical purity.

  • Field-Proven Tip: The presence of trace amounts of acid can sometimes influence the rate of hydrogenation.[8] While not always necessary, if reactions are sluggish, the addition of a catalytic amount of a strong acid like HCl might be explored, though this can also affect enantioselectivity and should be carefully optimized.

Conclusion

The Noyori asymmetric hydrogenation provides a robust and highly effective method for the synthesis of chiral β-hydroxy esters like ethyl 3-hydroxyundecanoate. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can consistently achieve high conversions and excellent enantioselectivities. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and chemical research, enabling the efficient and predictable synthesis of valuable chiral intermediates.

References

  • Application Notes and Protocols: Asymmetric Hydrogenation of Functionalized Ketones with (S)-Ru(OAc)2(H8-BINAP). Benchchem.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
  • asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure.
  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace.
  • An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. National Open Access Monitor, Ireland.
  • Ruthenium-binap asymmetric hydrogenation catalyst. Google Patents.
  • A Guide to Cross-Validation of (R)-BINAP Batches for Asymmetric Catalysis. Benchchem.
  • Ruthenium-binap asymmetric hydrogenation catalyst. Google Patents.
  • Noyori Asymmetric Hydrogenation. SynArchive.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Asymmetric Hydrogenation.
  • Ryoji Noyori - Nobel Lecture.
  • Noyori Hydrogenation. YouTube.
  • An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. ACS Publications.

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Method

Application Note: A Step-by-Step Guide to the Synthesis of Antiplasmodial 2-Alkyl-4(1H)-quinolones from Ethyl 3-Oxoundecanoate

Abstract The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the development of novel therapeutics.[1][2] The 4(1H)-quinolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the development of novel therapeutics.[1][2] The 4(1H)-quinolone scaffold is a validated pharmacophore exhibiting potent antiplasmodial activity across multiple life stages of the parasite.[3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-alkyl-4(1H)-quinolones, a promising class of antimalarial agents, starting from the readily available β-ketoester, ethyl 3-oxoundecanoate. We detail the venerable Conrad-Limpach synthesis, a robust and scalable method involving the condensation of an aniline with the β-ketoester, followed by a high-temperature thermal cyclization. This guide is designed for researchers in medicinal chemistry and drug development, offering field-proven insights into reaction mechanisms, experimental setup, and in vitro biological evaluation.

Introduction: The Rationale for Quinolone-Based Antimalarials

The quinolone core is a privileged structure in medicinal chemistry, famously represented by the fluoroquinolone antibiotics.[5] In the realm of parasitic diseases, 4(1H)-quinolones have demonstrated significant promise. Compounds like endochin and its analogues target the parasite's mitochondrial cytochrome bc1 complex, a different mechanism of action from many current antimalarials, making them effective against drug-resistant strains.[6][7] The synthesis described herein focuses on creating 2-octyl-4(1H)-quinolones, where the long alkyl chain at the C-2 position, derived from ethyl 3-oxoundecanoate, is a key structural feature for potent antiplasmodial activity.

Overall Synthetic Strategy

The synthesis follows the Conrad-Limpach pathway, a two-stage process.[8][9]

  • Enaminone Formation: An initial acid-catalyzed condensation between an aromatic amine (aniline) and ethyl 3-oxoundecanoate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting enaminone intermediate to yield the final 4-hydroxy-2-quinolone product, which exists predominantly in its more stable 4-quinolone tautomeric form.[8]

G cluster_0 Overall Synthesis Workflow A Ethyl 3-Oxoundecanoate + Substituted Aniline B Step 1: Condensation (Enaminone Formation) A->B Acid Catalyst (e.g., p-TsOH) C Enaminone Intermediate (β-Anilinocrotonate) B->C D Step 2: Thermal Cyclization C->D High-Boiling Solvent (e.g., Dowtherm A, ~250°C) E Crude 2-Octyl-4(1H)-quinolone D->E F Purification (Recrystallization) E->F G Final Product & Characterization F->G H Biological Evaluation (Antiplasmodial Assay) G->H

Caption: High-level workflow for the synthesis and evaluation of antiplasmodial quinolones.

Part 1: Protocol for Enaminone Intermediate Synthesis

Scientific Principle & Causality

The first step is the formation of an enaminone (specifically, an ethyl 3-anilino-2-undecenoate derivative) via the condensation of ethyl 3-oxoundecanoate with an aniline.[9][10] This reaction is an acid-catalyzed nucleophilic addition-elimination at the ketone carbonyl (C3 of the β-ketoester). The aniline's amino group acts as the nucleophile. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic aniline. The subsequent dehydration drives the reaction to completion, forming the stable, conjugated enaminone system.[10]

Detailed Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the selected substituted aniline (1.0 eq.), ethyl 3-oxoundecanoate (1.05 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).

  • Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene or cyclohexane. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-24 hours.[11][12]

  • Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate.

  • Purification (Optional): While the crude enaminone is often used directly in the next step, it can be purified by column chromatography on silica gel if necessary.[11]

Reactant (Aniline)CatalystSolventReflux Time (h)Typical Yield (%)
Anilinep-TsOHToluene6>90
4-Fluoroanilinep-TsOHToluene8>90
m-Anisidinep-TsOHCyclohexane12-2485-95
3,4-Dichloroanilinep-TsOHToluene1280-90

Part 2: Protocol for Thermal Cyclization to the 4-Quinolone

Scientific Principle & Causality

This critical step is an intramolecular electrocyclization, a type of pericyclic reaction.[13][14] The enaminone intermediate, upon heating to high temperatures (typically >230 °C), undergoes a 6-electron cyclization between the aniline ring and the ester carbonyl group.[11][13] This process forms the heterocyclic quinolone ring. Such high activation energy is required to overcome the aromaticity of the aniline ring during the transition state. To achieve these temperatures uniformly and prevent decomposition, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential.[5][11][15] The reaction yields the 4-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically more stable 4-quinolone keto form.[8]

G cluster_mech Conrad-Limpach Cyclization Mechanism A Enaminone Intermediate B 6-Electron Electrocyclization (Heat, ~250°C) A->B C Cyclized Intermediate B->C D Elimination of EtOH C->D E 4-Hydroxyquinoline (Enol Form) D->E F Keto-Enol Tautomerization E->F G Final Product (4-Quinolone Form) F->G

Caption: Simplified mechanism of the Conrad-Limpach thermal cyclization step.

Detailed Experimental Protocol
  • Solvent Preparation: In a three-neck round-bottom flask equipped with a high-temperature thermometer, a mechanical stirrer, and a reflux condenser, preheat a sufficient volume of Dowtherm A or diphenyl ether to 250 °C.[11][15]

  • Addition of Intermediate: Add the crude enaminone intermediate from Part 1 dropwise or in small portions to the hot solvent over 15-20 minutes. Caution: This step should be performed in a well-ventilated fume hood as the vapors are hazardous.

  • Reaction: Maintain the temperature at 250-260 °C for 30-60 minutes.[8][13] The reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C.

  • Precipitation: While still warm, slowly add a non-polar solvent such as cyclohexane or hexane to the reaction mixture.[13] This will cause the quinolone product to precipitate while the high-boiling solvent remains in solution.

  • Filtration and Washing: Cool the mixture to room temperature, then filter the precipitated solid using a Büchner funnel. Wash the solid thoroughly with additional cyclohexane or hexane to remove all traces of the high-boiling solvent.

  • Drying: Dry the solid product under vacuum.

Intermediate fromCyclization Temp. (°C)SolventReaction Time (min)Typical Yield (%)
Aniline250Dowtherm A3050-65
4-Fluoroaniline250Dowtherm A3055-70
m-Anisidine230-250Dowtherm A3040-50[11]
3,4-Dichloroaniline250Diphenyl Ether4545-60

Part 3: Purification and Characterization

The crude product obtained after cyclization often requires further purification. Recrystallization from a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically effective.[16]

  • ¹H NMR: Expect to see characteristic aromatic proton signals, signals for the C2-alkyl chain (a long aliphatic region), and a broad singlet for the N-H proton.

  • ¹³C NMR: Key signals include the C=O carbon of the quinolone ring (around 170-180 ppm) and aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target quinolone.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration (around 1620-1650 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).

Part 4: Protocol for In Vitro Antiplasmodial Activity Assay

To assess the efficacy of the synthesized quinolones, an in vitro growth inhibition assay against Plasmodium falciparum is performed. The SYBR Green I assay is a widely used, reliable, and high-throughput method.[17][18]

Detailed Experimental Protocol (SYBR Green I Assay)
  • Parasite Culture: Maintain asynchronous or synchronous (ring-stage) cultures of chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) P. falciparum strains in human O+ erythrocytes at 2-4% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine, under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[17][18]

  • Drug Plate Preparation: Serially dilute the synthesized quinolone compounds in culture medium in a 96-well plate. A typical concentration range would be from 100 µM down to low nanomolar concentrations. Include chloroquine or artemisinin as a positive control and wells with no drug as a negative control.

  • Assay Incubation: Add the parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug plate. Incubate the plate for 48-72 hours under the standard culture conditions described above.[17]

  • Lysis and Staining: Prepare a lysis buffer containing the fluorescent DNA dye SYBR Green I. After incubation, freeze the plate to lyse the red blood cells and release the parasites. Thaw the plate and add the SYBR Green I lysis buffer to each well.

  • Data Acquisition: Incubate the plate in the dark for 1 hour. Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the number of parasites. Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).

Activity LevelIC₅₀ Range (vs. P. falciparum)Reference
High Activity< 5 µg/mL or < 10 µM[1]
Moderate Activity5-50 µg/mL or 10-50 µM[1]
Inactive> 50 µg/mL[1]

Conclusion

This application note outlines a reliable and well-established synthetic route for producing antiplasmodial 2-alkyl-4(1H)-quinolones from ethyl 3-oxoundecanoate. The Conrad-Limpach synthesis, though requiring harsh thermal conditions, is an effective method for accessing this important heterocyclic scaffold. The provided protocols for synthesis, purification, and biological evaluation offer a complete workflow for researchers aiming to discover and develop new quinolone-based antimalarial agents. Further derivatization, particularly on the aniline precursor, can be systematically explored using this methodology to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Wikidoc. Gould-Jacobs reaction. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • BMC. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives. Available from: [Link]

  • The Journal of Phytopharmacology. In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Available from: [Link]

  • RSC Publishing. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. Available from: [Link]

  • ASM Journals. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository | Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Organic Chemistry. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • MESA. In vitro evaluation of the antiplasmodial activity on Plasmodium falciparum of natural compounds extracted from Bufonidae venom. Available from: [Link]

  • ACS Publications. A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PMC. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

  • ASM Journals. 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni | Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • PMC. Recent progress in the development of anti-malarial quinolones. Available from: [Link]

  • IntechOpen. A Comprehensive Review of 4(1H)-Quinolones and 4(1H)-Pyridones for the Development of an Effective Antimalarial. Available from: [Link]

  • PMC. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Available from: [Link]

  • MESA. Orally bioavailable 4(1H)-Quinolones with multi-stage antimalarial activity. Available from: [Link]

  • ResearchGate. Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was... Available from: [Link]

  • PMC. Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • Google Patents. EP0449445A2 - Preparation of beta-ketoesters useful in preparing quinolone antibiotics.
  • PMC. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Available from: [Link]

  • PMC. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2.... Available from: [Link]

  • ACS Publications. New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones | Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of ( E )-2-Aminocinnamic Acid Derivatives. Available from: [Link]

  • Semantic Scholar. [PDF] Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2.... Available from: [Link]

  • PubMed. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Available from: [Link]

  • Beilstein Journals. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Available from: [Link]

  • PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

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Application

Application Note: Modular Synthesis of Mycobacterial Phenolic Glycolipid (PGL) Analogues Using Ethyl 3-Oxoundecanoate

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in infectious diseases and host-pathogen interactions. Introduction: The Biological Imperative for Synthetic PGLs Phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in infectious diseases and host-pathogen interactions.

Introduction: The Biological Imperative for Synthetic PGLs

Phenolic glycolipids (PGLs) are complex, highly lipophilic virulence factors localized in the outer mycomembrane of pathogenic mycobacteria, most notably Mycobacterium tuberculosis (Mtb) and Mycobacterium leprae [1]. Their unique structural architecture—comprising a lipid core (phthiocerol dimycocerosate, PDIM) linked to a phenol ring and capped with a species-specific oligosaccharide—enables these pathogens to subvert host immunity. PGLs facilitate immune evasion by modulating macrophage Toll-like Receptor 2 (TLR2) signaling [2] and trigger aerosol transmission by activating ATP-mediated neuronal P2X3 nociceptors to induce coughing [3].

Because isolating pure, structurally homogeneous PGLs from native mycobacterial cultures is notoriously low-yielding and prone to contamination, total chemical synthesis is paramount for rigorous immunological profiling. This application note details a robust, modular synthetic strategy for generating PGL analogues, utilizing ethyl 3-oxoundecanoate as the critical aliphatic building block for the phthiocerol lipid core [4].

SignalingPathway Mtb M. tuberculosis (Pathogen) PGL Phenolic Glycolipid (Virulence Factor) Mtb->PGL Secretion TLR2 Macrophage TLR2 (Immune Receptor) PGL->TLR2 PAMP Recognition P2X3 Sensory Neuron P2X3 (Nociceptor) PGL->P2X3 ATP-Mediated Immune Cytokine Suppression (Host Evasion) TLR2->Immune Suppresses Th1 Cough Cough Induction (Transmission) P2X3->Cough Neural Activation

Fig 1: Dual host-modulation pathways triggered by mycobacterial phenolic glycolipids.

Strategic Overview: The Modular Assembly

The synthesis of PGL analogues relies on a highly convergent approach. The lipid tail is constructed starting from ethyl 3-oxoundecanoate . This β-keto ester is systematically elaborated into a phthiocerol alkyne, which serves as a universal lipid anchor. Concurrently, the species-specific glycan is assembled and attached to an iodophenol aglycon. The two fragments are united via a Sonogashira cross-coupling, followed by Steglich esterification to introduce mycocerosic acid mimics, and a final global deprotection [3].

SynthesisWorkflow Nonanal Nonanal & Ethyl Diazoacetate (Roskamp Route) KetoEster Ethyl 3-oxoundecanoate (Universal Lipid Precursor) Nonanal->KetoEster SnCl2 or BF3·OEt2 Acetoacetate Ethyl Acetoacetate & 1-Iodoheptane (Alkylation Route) Acetoacetate->KetoEster LDA (2 eq), -78°C Alkyne Phthiocerol Alkyne Core KetoEster->Alkyne Chain Elongation Coupling Sonogashira Cross-Coupling (Pd/Cu Catalysis) Alkyne->Coupling Iodophenol Glycosylated Iodophenol (Species-Specific) Iodophenol->Coupling Esterification Steglich Esterification (Mycocerosic Acid Addition) Coupling->Esterification Intermediate Adduct PGL Synthetic PGL Analogue (Global Deprotection) Esterification->PGL Pd/C, H2 (1 atm)

Fig 2: Modular synthetic assembly of PGL analogues utilizing ethyl 3-oxoundecanoate.

Preparation of the Lipid Precursor: Ethyl 3-oxoundecanoate

The synthesis of the critical C11 β-keto ester intermediate can be achieved via two primary pathways. The selection of the pathway depends on reagent availability and scale requirements.

Table 1: Quantitative Comparison of Synthetic Pathways for Ethyl 3-oxoundecanoate

ParameterRoute A: Dianion Alkylation [5]Route B: Roskamp Reaction [4]
Starting Materials Ethyl acetoacetate (C4), 1-Iodoheptane (C7)Nonanal (C9), Ethyl diazoacetate (C2)
Reagents / Catalysts LDA (2.0 eq), n-BuLiSnCl₂ or BF₃·OEt₂ (catalytic)
Reaction Temperature -78 °C to 0 °C0 °C to Room Temperature
Mechanistic Driver Regioselective γ-alkylation of a dienolateLewis acid-catalyzed formal C-H insertion
Yield Profile Moderate to Good (50–65%)High (75–85%)
Primary Advantage Highly scalable, inexpensive bulk reagentsMild conditions, avoids strong bases

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-oxoundecanoate via Dianion Alkylation

This protocol leverages the differential acidity of the α- and γ-protons of ethyl acetoacetate to achieve regioselective chain elongation [5].

Causality & Rationale: Lithium diisopropylamide (LDA) is chosen over weaker bases to ensure the complete, irreversible formation of the dianion. The first equivalent of LDA deprotonates the highly acidic α-carbon, while the second equivalent deprotonates the γ-carbon. Because the γ-carbanion is more nucleophilic, subsequent addition of 1-iodoheptane results in exclusive alkylation at the terminal position, extending the chain to the required 11 carbons.

Step-by-Step Methodology:

  • Preparation of LDA: To a flame-dried Schlenk flask under argon, add anhydrous THF (20 mL) and diisopropylamine (8.76 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8.76 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Dianion Formation: Add ethyl acetoacetate (4.38 mmol) dropwise to the LDA solution at -78 °C. Stir for 15 minutes, then warm the reaction mixture to 0 °C for 30 minutes to ensure complete dienolate formation.

  • Alkylation: Re-cool the mixture to -78 °C. Add 1-iodoheptane (4.82 mmol, 1.1 eq.) neat, dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench & Extraction: Quench the reaction by carefully adding 1M HCl (15 mL) at 0 °C. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via silica gel flash chromatography (Eluent: 5:1 Hexanes/Diethyl Ether) to yield ethyl 3-oxoundecanoate.

  • Self-Validation System:

    • TLC: Monitor via TLC (Hexanes/EtOAc 5:1). The disappearance of the ethyl acetoacetate spot (visualized with KMnO₄) indicates completion.

    • NMR: Confirm product identity via ¹H NMR. Look for the characteristic triplet at ~0.88 ppm (terminal methyl group of the heptyl chain) and the distinct singlet (or multiplet depending on enol tautomerization) for the α-protons at ~3.42 ppm.

Protocol B: Modular Assembly of the PGL Analogue

Once ethyl 3-oxoundecanoate is converted into a phthiocerol alkyne (via standard reduction, protection, and alkynylation steps), it is coupled to the carbohydrate domain [3].

Causality & Rationale: A Sonogashira cross-coupling is selected because it forms a robust carbon-carbon bond between the lipid alkyne and the iodophenol aglycon under mild conditions, completely preserving the stereochemical integrity of the sensitive glycosidic linkages. Subsequent Steglich esterification utilizes DCC and DMAP to efficiently esterify the sterically hindered secondary alcohols of the phthiocerol core with mycocerosic acids.

Step-by-Step Methodology:

  • Sonogashira Coupling: In a degassed solution of DMF/Et₃N (1:1), dissolve the phthiocerol alkyne (1.0 eq.) and the glycosylated iodophenol (1.1 eq.). Add catalytic amounts of Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.). Stir at room temperature for 12 hours under argon.

  • Intermediate Purification: Filter the mixture through a short pad of Celite, concentrate, and purify via flash chromatography to isolate the coupled alkyne intermediate.

  • Steglich Esterification: Dissolve the intermediate in anhydrous CH₂Cl₂. Add mycocerosic acid (2.5 eq.), N,N'-Dicyclohexylcarbodiimide (DCC, 3.0 eq.), and 4-Dimethylaminopyridine (DMAP, 0.5 eq.). Stir at room temperature for 24 hours. Filter off the precipitated dicyclohexylurea (DCU) and purify the diester.

  • Global Deprotection: Dissolve the fully protected PGL in a mixture of EtOAc and MeOH (1:1). Add 10% Pd/C (catalytic) and stir vigorously under a hydrogen atmosphere (1 atm) for 16 hours.

  • Self-Validation System:

    • Post-Sonogashira: Verify the disappearance of the terminal alkyne proton (~2.2 ppm) via ¹H NMR.

    • Post-Deprotection: Confirm the simultaneous reduction of the alkyne linker to an alkane and the complete removal of benzyl protecting groups from the glycan via High-Resolution Mass Spectrometry (HRMS/MALDI-TOF).

References

  • Developments in the Synthesis of Mycobacterial Phenolic Glycolipids. The Chemical Record (2021).[Link]

  • Trisaccharides of Phenolic Glycolipids Confer Advantages to Pathogenic Mycobacteria through Manipulation of Host-Cell Pattern-Recognition Receptors. ACS Chemical Biology (2016).[Link]

  • Mycobacterial Phenolic Glycolipid Triggers ATP-Mediated Neuronal P2X3 Signaling and Cough. bioRxiv / PMC (2024).[Link]

  • Synthesis of mycobacterial phenolic glycolipids. Scholarly Publications Leiden University (2014).[Link]

  • Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium. PMC (2017).[Link]

Method

Condensation reactions of ethyl 3-oxoundecanoate with anilines to form beta-enaminoates

An Application Guide to the Synthesis of β-Enaminoates via Condensation of Ethyl 3-Oxoundecanoate with Anilines For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of β...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of β-Enaminoates via Condensation of Ethyl 3-Oxoundecanoate with Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of β-Enaminoates

β-Enaminoates, also known as β-amino-α,β-unsaturated esters, are highly valuable and versatile intermediates in modern organic synthesis. Their unique structural motif, featuring a nucleophilic enamine double bond and an electrophilic ester carbonyl group, allows for a wide range of chemical transformations. This dual reactivity makes them powerful building blocks for the construction of a diverse array of bioactive molecules, including various heterocyclic compounds like quinolines, pyrazoles, and pyridinones, as well as peptides and alkaloids.[1][2][3]

The most direct and common method for synthesizing these compounds is the condensation reaction between a β-keto ester and a primary or secondary amine. This guide provides a detailed examination of the condensation of ethyl 3-oxoundecanoate with various anilines, offering in-depth theoretical insights, practical step-by-step protocols, and robust characterization methods tailored for researchers in synthetic chemistry and drug development.

Theoretical Framework: Mechanism and Key Parameters

A thorough understanding of the reaction mechanism and the factors that influence it is paramount for successful synthesis and optimization.

The Reaction Mechanism

The condensation proceeds through a well-established nucleophilic addition-elimination pathway. The reaction is typically catalyzed by an acid or a Lewis acid, which plays a crucial role in activating the ketone carbonyl group.

  • Carbonyl Activation: The catalyst (e.g., H⁺ or a Lewis acid like Ce⁴⁺ or Fe³⁺) coordinates to the oxygen atom of the ketone carbonyl on the ethyl 3-oxoundecanoate, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily undergoes dehydration (elimination of a water molecule). This step is often the rate-determining step and can be facilitated by heating or the use of a dehydrating agent. The removal of water drives the reaction equilibrium towards the product.

  • Product Formation: The elimination of water results in the formation of the stable, conjugated β-enaminoate. The final product exists predominantly as the Z-isomer, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen.[4]

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Catalyzed Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; reactants [label="Ethyl 3-Oxoundecanoate + Aniline"]; intermediate1 [label="Activated Carbonyl\n(Coordination with Catalyst)"]; intermediate2 [label="Carbinolamine Intermediate\n(Tetrahedral)"]; product [label="β-Enaminoate + H₂O"];

Figure 1: Catalyzed Reaction Mechanism.

Factors Influencing Reaction Success

Several experimental variables can be manipulated to optimize the reaction yield and rate.

  • Substrate Reactivity: The electronic nature of the aniline substrate significantly impacts its nucleophilicity. Anilines bearing electron-donating groups (e.g., -CH₃, -OCH₃) are more nucleophilic and react more readily than those with electron-withdrawing groups (e.g., -Cl, -NO₂).

  • Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is highly recommended.

    • Brønsted Acids: Simple acids like acetic acid are effective and inexpensive.[4][5]

    • Lewis Acids: Lewis acids such as Ceric Ammonium Nitrate (CAN), Ferric(III) Ammonium Nitrate, and Cobalt(II) Chloride have proven to be highly efficient, often enabling the reaction to proceed rapidly at room temperature and under solvent-free conditions.[6][7][8] These catalysts are particularly advantageous for their mild conditions and high yields.[1][6]

  • Solvent and Temperature: The choice of solvent and temperature is critical.

    • Azeotropic Removal of Water: Refluxing in an aromatic solvent like toluene with a Dean-Stark apparatus is a classic method to remove water and drive the reaction to completion.[2]

    • Solvent-Free Conditions: A growing number of protocols advocate for solvent-free reactions, which are not only more environmentally friendly ("green chemistry") but also often result in shorter reaction times and simpler work-up procedures.[7][8] These reactions can be run at room temperature or with gentle heating.

  • Ultrasound Irradiation: The use of ultrasound has been shown to dramatically accelerate the synthesis of β-enaminoates, providing high yields in minutes under solvent-free conditions.[4] This technique enhances mass transfer and provides the activation energy needed for the reaction.

Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of β-enaminoates from ethyl 3-oxoundecanoate.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anilines are toxic and can be absorbed through the skin; handle with care.

Protocol 1: Green Synthesis using Ceric Ammonium Nitrate (CAN) under Solvent-Free Conditions

This protocol is valued for its efficiency, mild conditions, and environmental friendliness.[6]

Materials and Reagents:

  • Ethyl 3-oxoundecanoate (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • In a clean, dry vial, combine ethyl 3-oxoundecanoate (1.0 mmol) and the desired aniline (1.0 mmol).

  • Add Ceric Ammonium Nitrate (5 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a visible color change.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.

  • Upon completion, add 10 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the pure β-enaminoate.

Protocol 2: Ultrasound-Assisted Synthesis with Acetic Acid Catalyst

This method leverages the power of sonication to achieve rapid and high-yielding synthesis.[4]

Materials and Reagents:

  • Ethyl 3-oxoundecanoate (1.0 mmol)

  • Substituted Aniline (1.0 mmol)

  • Glacial Acetic Acid (0.1 mmol, 10 mol%)

Equipment:

  • Reaction vial

  • Ultrasonic cleaning bath

  • Standard work-up and purification equipment (as in Protocol 1)

Procedure:

  • In a reaction vial, mix ethyl 3-oxoundecanoate (1.0 mmol) and the aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Place the vial in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction by TLC. Reaction times are typically very short, often between 10 to 30 minutes.

  • Once the reaction is complete, the work-up and purification can be carried out as described in Protocol 1. The high conversion rate may sometimes allow for purification by simple recrystallization.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=9];

Figure 2: General Experimental Workflow.

Data Summary and Product Characterization

The reaction is generally high-yielding across a range of aniline substrates. The table below summarizes typical outcomes.

Aniline SubstrateCatalyst/ConditionsApprox. TimeTypical Yield (%)
AnilineCAN (5 mol%), RT, Solvent-free30 min>90%[6]
p-ToluidineCoCl₂ (5 mol%), RT, Solvent-free45 min~95%[8]
p-AnisidineFe(III) Nitrate (10 mol%), RT, Solvent-free40 min~92%[7]
p-ChloroanilineAcetic Acid (10 mol%), Ultrasound25 min>85%[4]
Spectroscopic Characterization

Unambiguous confirmation of the β-enaminoate structure is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • N-H Proton: A characteristic broad singlet is observed far downfield, typically between δ 10.0-12.0 ppm, due to the strong intramolecular hydrogen bond.[9]

    • Vinyl Proton (=CH): A sharp singlet appears around δ 4.5-5.5 ppm.

    • Alkyl Chains: Signals corresponding to the ethyl ester (a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm) and the long C₈H₁₇ chain of the undecanoate backbone will be present in their expected regions.

    • Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) will correspond to the aniline moiety.

  • ¹³C NMR Spectroscopy:

    • Ester Carbonyl (C=O): Resonance around δ 170 ppm.

    • Ketone-like Carbonyl (C-NH): Resonance further downfield around δ 160 ppm.

    • Vinylic Carbons: Two signals will be present in the δ 85-160 ppm range, corresponding to the C=C double bond.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded N-H group.[7]

    • C=O Stretch (Ester): A strong, sharp absorption band around 1640-1660 cm⁻¹. The frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.

    • C=C Stretch: An absorption band around 1590-1620 cm⁻¹.[7][9]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the synthesized compound.

References

  • Boddeti G., Diwakar B. S., Murthy Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Govindh, B., et al. (2016). A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]

  • O'Brien, P., et al. (2016). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • El-borai, M. A., et al. (2020). Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). ResearchGate. [Link]

  • Chen, J., et al. (2014). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2008). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Arkivoc. [Link]

  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Organic Chemistry Portal. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1950). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • Guchhait, S. K., & Shee, S. (2023). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Table 6. Synthesis of β-enamino ketones and esters from enamination of... ResearchGate. [Link]

  • Brandt, C. A., et al. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis. [Link]

  • Driver, R. W., & Dudley, G. B. (2018). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. [Link]

  • Williard, P. G., & Hintze, M. J. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society. [Link]

  • Al-Adiwish, W. M., et al. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. [Link]

  • Murthy, Y. L. N., et al. (2012). Solvent-Free Synthesis of β-Enamino Compounds Promoted by Ferric(III) Ammonium Nitrate. Asian Journal of Chemistry. [Link]

  • Gupta, S. D. (1949). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. [Link]

  • Bilge, M., & Dinç, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • ResearchGate. (n.d.). IR and 1H NMR spectral data of β-amino ketone derivatives 1~3. ResearchGate. [Link]

  • Murthy, Y. L. N., et al. (2015). Solvent-Free Synthesis of β β β β β-Enamino Compounds Promoted by Ferric(III) Ammonium Nitrate. ResearchGate. [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Queen's University. [Link]

  • Zhang, Z.-H., & Hu, J.-W. (2006). Cobalt(II) chloride-mediated synthesis of beta-enamino compounds under solvent-free conditions. Journal of the Brazilian Chemical Society. [Link]

  • Adams, R., & VanderWerf, C. A. (1950). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society. [Link]

  • Michalska, D., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. LibreTexts. [Link]

  • Al-Awadhi, H., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. [Link]

Sources

Application

Application Notes and Protocols for Amide-Ester Cross-Coupling: Synthesis of Ethyl 3-Oxoundecanoate

Abstract The formation of β-ketoesters is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and specialty materials. However, traditional methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of β-ketoesters is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and specialty materials. However, traditional methods such as the Claisen condensation are often hampered by challenges in controlling selectivity, especially in cross-condensations between two different enolizable esters, leading to undesired byproducts. This guide details modern amide-ester cross-coupling procedures that circumvent these issues, offering a highly chemoselective and efficient pathway to β-ketoesters. We present a comprehensive overview, including mechanistic insights and detailed, field-proven protocols for the synthesis of ethyl 3-oxoundecanoate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage robust and scalable methods for the synthesis of key carbonyl-containing intermediates.

Theoretical Background and Mechanistic Insights

The inherent stability of the amide bond, a result of resonance stabilization, renders it one of the most robust functional groups in organic chemistry.[1] While this stability is vital for the structure of peptides and polymers, it presents a significant challenge for its use in cross-coupling reactions. Consequently, the activation of the amide bond is a prerequisite for its participation as an electrophile in C-C bond-forming reactions.[1][2][3]

The Challenge of Selectivity in Classical Condensations

The classical Claisen condensation, which forms a β-ketoester from two ester molecules, is a powerful tool. However, when two different enolizable esters are used, a statistical mixture of four products can be formed, complicating purification and reducing the yield of the desired product. The amide-ester cross-coupling strategy elegantly solves this problem by pairing a non-enolizable (or selectively activated) amide electrophile with an enolizable ester nucleophile, ensuring a single desired product is formed.[4]

Mechanism: Transition-Metal-Free Claisen-Type Coupling

A highly effective approach involves the activation of the amide by an electron-withdrawing group, such as an N-tosyl group. This activation sufficiently polarizes the carbonyl carbon, making it susceptible to nucleophilic attack. The reaction proceeds via a Claisen-type mechanism under the influence of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS).[4][5][6]

The key steps are:

  • Enolate Formation: LiHMDS deprotonates the α-carbon of the ester (e.g., ethyl acetate), forming a lithium enolate.

  • Nucleophilic Attack: The ester enolate attacks the activated carbonyl carbon of the amide.

  • C-N Bond Cleavage: The resulting tetrahedral intermediate collapses, cleaving the C-N bond and eliminating the secondary amine to yield the final β-ketoester product.[4][5]

This method is notable for its mild reaction conditions (room temperature) and high chemoselectivity.[4][6]

Experimental Protocols and Procedures

The following protocols provide detailed, step-by-step instructions for the synthesis of ethyl 3-oxoundecanoate via a transition-metal-free amide-ester cross-coupling.

Protocol: Transition-Metal-Free Synthesis of Ethyl 3-Oxoundecanoate

This protocol is adapted from a procedure reported in the Journal of Organic Chemistry.[4][6] It describes the coupling of an activated aliphatic amide, N-phenyl-N-tosylnonanamide, with ethyl acetate.

Rationale for Key Choices:

  • N-phenyl-N-tosylnonanamide (Activated Amide): The tosyl group serves as an excellent activating group, withdrawing electron density from the carbonyl and making it more electrophilic. The N-phenyl group further enhances this effect.

  • LiHMDS (Base): This is a strong, sterically hindered base. Its strength is sufficient to deprotonate the ester, while its bulk prevents it from acting as a competing nucleophile and attacking the amide carbonyl directly.[4]

  • THF (Solvent): Tetrahydrofuran is an aprotic polar solvent that is ideal for reactions involving organolithium reagents, as it solvates the lithium cation without interfering with the reaction.

  • Room Temperature: The high reactivity of the activated components allows the reaction to proceed efficiently without heating, which minimizes potential side reactions.[4][6]

Materials:

  • N-phenyl-N-tosylnonanamide (1.0 equiv)

  • Ethyl acetate (2.5 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-phenyl-N-tosylnonanamide (0.3 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Dissolve the amide in anhydrous THF (approx. 3 mL). Add ethyl acetate (0.75 mmol, 2.5 equiv) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add LiHMDS (1.0 M solution in THF, 0.75 mmol, 2.5 equiv) dropwise via syringe over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir for 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: n-hexane/EtOAc = 9:1) to afford ethyl 3-oxoundecanoate as a colorless liquid.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amide-ester cross-coupling procedure.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification prep 1. Add activated amide to flame-dried flask under N2 dissolve 2. Dissolve in anhydrous THF and add ester prep->dissolve cool 3. Cool to 0 °C and add LiHMDS slowly dissolve->cool react 4. Warm to RT and stir for 2 hours cool->react quench 5. Quench reaction with sat. NH4Cl react->quench Monitor via TLC/LC-MS extract 6. Extract with ethyl acetate quench->extract wash 7. Wash with H2O and brine extract->wash dry 8. Dry, filter, and concentrate wash->dry purify 9. Purify via column chromatography dry->purify product product purify->product Final Product: Ethyl 3-oxoundecanoate G ester Ethyl Acetate (Enolizable Ester) enolate Lithium Enolate (Nucleophile) ester->enolate Deprotonation base + LiHMDS (Strong Base) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack amide Activated Amide (Electrophile) amide->intermediate product β-Ketoester (Product) intermediate->product C-N Bond Cleavage amine + Secondary Amine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Ethyl 3-Oxoundecanoate Chiral Reduction

Welcome to the Application Scientist Support Center. Achieving high enantiomeric excess (ee) in the chiral reduction of β -keto esters is a cornerstone of asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Achieving high enantiomeric excess (ee) in the chiral reduction of β -keto esters is a cornerstone of asymmetric synthesis. However, ethyl 3-oxoundecanoate presents unique challenges. Unlike standard short-chain substrates (e.g., ethyl acetoacetate), its long C8 aliphatic tail drastically alters its solubility, micelle-forming tendency, and steric profile within catalytic pockets.

This guide provides field-proven, causality-driven troubleshooting for both chemical (Ru-BINAP) and biocatalytic (Ketoreductase) pathways, ensuring your protocols are robust and self-validating.

Diagnostic Workflow

TroubleshootingTree Start Low ee in Ethyl 3-oxoundecanoate Reduction Detected Method Which catalytic system are you using? Start->Method Chem Ru-BINAP Asymmetric Hydrogenation Method->Chem Chemical Bio Ketoreductase (KRED) Biocatalysis Method->Bio Biocatalytic ChemSolvent 1. Check Solvent (Ensure protic solvent like EtOH) Chem->ChemSolvent BioPH 1. Check pH (Control pH to prevent spontaneous racemic reduction) Bio->BioPH ChemLigand 2. Check Ru Precatalyst (Use Halide, avoid Carboxylate) ChemSolvent->ChemLigand ChemSubstrate 3. Substrate Purity (Remove acidic/basic impurities to prevent enolization) ChemLigand->ChemSubstrate BioCofactor 2. Cofactor Recycling (Ensure sufficient NADPH/NADH) BioPH->BioCofactor BioEnzyme 3. Enzyme Specificity (Screen KRED library for long-chain aliphatic tolerance) BioCofactor->BioEnzyme

Decision tree for troubleshooting low ee in ethyl 3-oxoundecanoate reduction.

Section 1: Chemical Pathway - Ru-BINAP Asymmetric Hydrogenation

Mechanistic Causality

The asymmetric hydrogenation of β -keto esters using Noyori-type ruthenium catalysts relies on an outer-sphere mechanism [1]. The substrate coordinates to the ruthenium center via the ketone and ester carbonyls, forming a rigid chelate. Heterolytic cleavage of H2​ generates an active Ru-hydride species, which transfers a hydride to the carbonyl carbon while a proton is simultaneously transferred to the oxygen[2]. The chiral environment of the BINAP ligand dictates the facial selectivity, but this delicate transition state is highly sensitive to ligand electronics and solvent coordination[1].

Protocol: Self-Validating Ru-BINAP Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the halogenated precatalyst RuCl2​[(R)−BINAP] (0.1 mol%) in anhydrous, fully degassed ethanol.

  • Substrate Loading: Add ethyl 3-oxoundecanoate (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the headspace with H2​ three times, then pressurize to 50 atm.

  • Reaction: Stir at 50°C for 12–24 hours.

  • Self-Validation Check: At the 2-hour mark, extract a 50 µL aliquot, vent, and analyze via chiral HPLC (e.g., Chiralcel OD-H). If conversion is <10% or ee is <90% at this stage, abort the run. This early validation confirms catalyst activation and prevents wasting the entire batch on a dead catalytic cycle.

Troubleshooting FAQs

Q: I switched my solvent from ethanol to dichloromethane (DCM) to improve the solubility of the C8 chain, but my ee plummeted. Why? A: The outer-sphere mechanism of Noyori hydrogenation strictly requires a protic solvent (like ethanol or methanol) to stabilize the transition state and facilitate the necessary proton transfer network[1]. Non-coordinating solvents like DCM disrupt this hydrogen-bonding network, leading to poor facial selectivity and drastically lowered ee.

Q: I used Ru(OAc)2​(BINAP) instead of RuCl2​(BINAP) . The reaction barely proceeded, and the ee was <10%. What went wrong? A: This is a classic ligand mismatch. While Ru(OAc)2​(BINAP) is highly effective for unfunctionalized olefins, it is completely ineffective for β -keto esters[3]. The anionic halide ligands (Cl, Br, I) are mechanistically required to undergo hydrogenolysis and generate the active Ru-hydride species for functionalized ketones[3]. Always ensure you are using the halogenated precatalyst.

Section 2: Biocatalytic Pathway - Ketoreductase (KRED) Reduction

Mechanistic Causality

Biocatalytic reduction relies on the precise docking of the β -keto ester into the KRED active site, with NADPH serving as the hydride donor. The long aliphatic chain of ethyl 3-oxoundecanoate can cause non-specific hydrophobic binding or substrate aggregation, leading to overlapping enzyme specificities (if using whole cells) or poor enantiomeric discrimination[4][5].

Protocol: Self-Validating KRED Biocatalysis
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust strictly to pH 7.0.

  • Cofactor Recycling System: Add D-glucose (1.5 equiv) and Glucose Dehydrogenase (GDH, 10 U/mL) to the buffer. Add NADP+ (0.05 mM)[6].

  • Enzyme Loading: Add the selected KRED enzyme (e.g., 5-10 mg/mL).

  • Substrate Addition: Dissolve ethyl 3-oxoundecanoate in 10% v/v isopropanol (IPA) and add dropwise to the buffer to avoid precipitation. Incubate at 30°C with gentle shaking for 24 hours.

  • Self-Validation Check: Run a parallel "blank" reaction containing all components except the KRED enzyme. If the blank shows >2% conversion of ethyl 3-oxoundecanoate after 4 hours, spontaneous background reduction is occurring. Adjust your pH or temperature immediately before proceeding.

Troubleshooting FAQs

Q: My KRED reduction yielded a nearly racemic mixture, even though the enzyme is rated for >99% ee. How is this possible? A: This is typically caused by spontaneous, non-enzymatic background reduction or base-catalyzed racemization. β -keto esters are highly prone to enolization. If your buffer pH drifts above 7.5, the substrate can enolize and undergo non-stereoselective background reduction[6]. Ensure strict pH control using a pH stat or high-capacity buffer.

Q: The conversion stalled at 15%, and the ee is inconsistent across batches. A: The C8 chain makes ethyl 3-oxoundecanoate highly hydrophobic. In purely aqueous buffers, it forms micelles or aggregates, restricting enzyme access and causing inconsistent binding[6]. Introduce a co-solvent (5-10% IPA or DMSO) to maintain the substrate in a monomeric state, ensuring consistent active-site docking.

Quantitative Data Summary: Impact of Reaction Parameters on ee

ParameterSub-optimal ConditionOptimized ConditionImpact on Enantiomeric Excess (ee)Mechanistic Causality
Solvent (Chemical) Dichloromethane (DCM)Ethanol / MethanolDrops from >95% to <50%Lack of protic stabilization in the outer-sphere transition state[1].
Ligand (Chemical) Ru(OAc)2​(BINAP) RuCl2​(BINAP) Drops from >98% to <10%Carboxylate ligands fail to undergo hydrogenolysis to form the active Ru-H species for ketones[3].
Buffer pH (Biocatalytic) pH > 8.0pH 6.5 - 7.0Drops from >99% to ~50%Base-catalyzed enolization leads to spontaneous, non-stereoselective background reduction[6].
Co-solvent (Biocatalytic) None (Aqueous only)5-10% Isopropanol (IPA)Drops from 99% to <70%The hydrophobic C8 chain causes substrate aggregation, restricting specific active-site docking[6].

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications[Link]

  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess Source: ResearchGate [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: PNAS [Link]

  • Strain engineering for stereoselective bioreduction of dicarbonyl compounds by yeast reductases Source: Oxford Academic[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications[Link]

Sources

Optimization

Purification of ethyl 3-oxoundecanoate from unreacted starting materials via silica gel chromatography

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated methodologies for isolating ethyl 3-oxoundecanoate from complex reaction mixtures...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated methodologies for isolating ethyl 3-oxoundecanoate from complex reaction mixtures.

Mechanistic Context & Separation Strategy

Ethyl 3-oxoundecanoate is a critical β-keto ester intermediate, often synthesized via the nucleophilic alkylation of the ethyl acetoacetate dianion with 1-iodoheptane[1]. Post-reaction, the crude mixture typically contains the target product, highly non-polar unreacted 1-iodoheptane, and highly polar unreacted ethyl acetoacetate. The primary purification challenge lies in navigating the keto-enol tautomerization of the product on the silica stationary phase, which can lead to severe peak broadening and streaking[2].

Purification Workflow Visualization

Workflow Step1 1. Crude Mixture Analysis (Ethyl acetoacetate, 1-iodoheptane, Product) Step2 2. Column Preparation (Silica Gel, Hexanes) Step1->Step2 Determine Rf Step3 3. Sample Loading (Dry loading or minimal solvent) Step2->Step3 Pack & Equilibrate Step4 4. Flash Elution (Gradient: 0-15% EtOAc in Hexanes) Step3->Step4 Apply to stationary phase Step5 5. Fraction Monitoring (TLC with KMnO4 Stain) Step4->Step5 Isolate by polarity Step6 6. Concentration (Pure Ethyl 3-oxoundecanoate) Step5->Step6 Pool pure fractions

Logical workflow for the purification of ethyl 3-oxoundecanoate via flash column chromatography.

Self-Validating Standard Operating Procedure (SOP)

Every step in this protocol includes a built-in validation checkpoint to ensure systemic integrity.

Step 1: Stationary Phase Equilibration

  • Action: Slurry-pack 230–400 mesh silica gel in 100% hexanes.

  • Causality: Hexanes prevent premature activation of the silanol groups, maintaining a tightly packed bed that prevents channeling.

  • Validation Check: The solvent front must descend in a perfectly horizontal line. Any deviation indicates channeling, requiring the column to be repacked.

Step 2: Sample Application

  • Action: Dissolve the crude oil in a minimal volume of hexanes (or dry-load onto 2g of silica if the oil is highly viscous) and apply evenly to the column head.

  • Causality: A narrow loading band is critical. β-keto esters naturally broaden during elution; starting with a wide band guarantees co-elution with starting materials.

  • Validation Check: The loaded sample band must not exceed 5 mm in vertical height before gradient elution begins.

Step 3: Flash Gradient Elution

  • Action: Elute under positive pressure. Begin with 100% hexanes to flush out 1-iodoheptane, then transition to a1[1] or3[3] gradient.

  • Causality: Flash pressure minimizes the residence time of the compound on the acidic silica, mitigating tautomerization-induced streaking.

  • Validation Check: Monitor the drip rate; it should be rapid and continuous (~2-3 drops per second) to ensure true "flash" conditions.

Step 4: Fraction Analysis & Pooling

  • Action: Spot fractions on a TLC plate, develop in 10:1 Hexanes/EtOAc, and stain with Potassium Permanganate (KMnO₄).

  • Causality: The enol form has weak UV absorbance, making UV detection unreliable. KMnO₄ rapidly oxidizes the aliphatic tail and carbonyls, providing high-contrast visualization.

  • Validation Check: Pool fractions only if they show a single spot at Rf ~0.35. Validate the final concentrated oil via ¹H NMR (CDCl₃), confirming the presence of the3[3].

Troubleshooting & FAQs

Q: Why is my ethyl 3-oxoundecanoate streaking on the column, resulting in poor resolution from the starting materials? A: This is caused by keto-enol tautomerization. β-keto esters exist in a dynamic equilibrium between their keto and enol forms. The enol form contains a hydroxyl group that acts as a strong hydrogen-bond donor to the silanol (Si-OH) groups on the silica surface, causing it to move slower than the keto form. Because the2[2], the compound smears across the column. Solution: Increase your flow rate (use pressurized flash chromatography) to minimize column residence time. Additionally, using Diethyl Ether instead of Ethyl Acetate in your mobile phase can help; ether acts as a competitive hydrogen-bond acceptor, shielding the silica silanols and sharpening the elution band[1].

Q: How do I selectively separate the product from unreacted 1-iodoheptane and ethyl acetoacetate? A: You must leverage the extreme polarity differences of the mixture. 1-Iodoheptane is a non-polar alkyl halide that barely interacts with silica; it will elute almost immediately at the solvent front. Conversely, ethyl acetoacetate is a short-chain β-keto ester with a high ratio of polar functional groups to carbon mass, making it bind tightly to the column. By utilizing a step gradient (e.g., holding at 100% hexanes to flush the iodide, then stepping to 3[3]), you force ethyl 3-oxoundecanoate to elute cleanly in the middle fractions while the ethyl acetoacetate remains trapped on the baseline.

Q: I am trying to use a UV lamp to monitor fraction collection, but the signal is inconsistent. Why? A: The keto form of ethyl 3-oxoundecanoate lacks extended conjugation and does not absorb strongly at 254 nm. Only the enol tautomer (which typically comprises 3[3]) is UV-active. Relying on UV will cause you to miss the bulk of your product. Always use a chemical stain like KMnO₄ or Phosphomolybdic Acid (PMA) for reliable detection.

Quantitative Data: Chromatographic & Spectroscopic Profiles

CompoundRelative PolarityTypical Rf (10:1 Hex/EtOAc)Optimal Detection Method¹H NMR Diagnostic Peak (CDCl₃)
1-Iodoheptane Low~0.85KMnO₄ Stain (Immediate)3.18 ppm (t, -CH₂-I)
Ethyl 3-oxoundecanoate Medium~0.35KMnO₄ Stain / Weak UV3.42 ppm (s, C2-H₂, keto) / 4.96 ppm (s, C2-H, enol)[3]
Ethyl acetoacetate High~0.15KMnO₄ Stain / UV2.27 ppm (s, C4-H₃)

Note: The Rf values are sensitive to column saturation and tautomeric equilibrium. Always run a co-spot TLC with pure starting materials.

References

  • [1] Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium - PMC. Source: nih.gov. URL: 1

  • [3] Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters. Source: acs.org. URL: 3

  • [4] Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections. Source: uni-saarland.de. URL: 4

  • [2] ABSTRACT Synthetic Studies Toward the Total Syntheses of Scholarisine A and Phomoidride D. Source: johnwoodgroup.com. URL: 2

Sources

Troubleshooting

Scaling up ethyl 3-oxoundecanoate production using diethyl carbonate and 2-decanone

Welcome to the technical support center for the synthesis of ethyl 3-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 3-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this valuable β-keto ester from diethyl carbonate and 2-decanone. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of ethyl 3-oxoundecanoate:

Q1: What is the underlying reaction mechanism for the synthesis of ethyl 3-oxoundecanoate from diethyl carbonate and 2-decanone?

A1: The synthesis proceeds via a crossed Claisen condensation reaction.[1] In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of 2-decanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester, ethyl 3-oxoundecanoate.[2]

Q2: Why is diethyl carbonate used in excess?

A2: Diethyl carbonate is a non-enolizable ester, meaning it lacks α-hydrogens and cannot form an enolate.[1] By using it in excess, we favor the reaction of the 2-decanone enolate with diethyl carbonate, minimizing the self-condensation of 2-decanone, which would lead to undesired byproducts.[3]

Q3: What is the role of the strong base, and why is a full equivalent required?

A3: A strong base, typically sodium ethoxide, is crucial for deprotonating the α-carbon of the 2-decanone to initiate the reaction.[4] A full equivalent of the base is necessary because the product, ethyl 3-oxoundecanoate, is more acidic than the starting ketone. The base will deprotonate the product to form a resonance-stabilized enolate, which drives the reaction equilibrium towards the product side.[2] An acidic workup is then required to protonate this enolate and isolate the final product.[4]

Q4: What are the primary challenges when scaling up this reaction?

A4: The main challenges in scaling up the Claisen condensation include:

  • Thermal Management: The reaction is often exothermic, and efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.[5]

  • Mixing: Ensuring homogenous mixing of the reactants and base is vital for consistent reaction progress and to avoid localized "hot spots."

  • Reagent Addition: The rate of addition of the base or the ketone can significantly impact the reaction's selectivity and safety.

  • Work-up and Purification: Handling and purifying large volumes of the product requires efficient and scalable methods to remove unreacted starting materials and byproducts.

Troubleshooting Guide

Encountering issues during your scale-up? This guide provides a systematic approach to troubleshooting common problems.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield 1. Inactive Base: The sodium ethoxide may have degraded due to moisture.[6] 2. Insufficient Base: Not using a full equivalent of the base. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Poor Mixing: Inefficient stirring can lead to incomplete reaction.1. Use freshly prepared or properly stored sodium ethoxide. Ensure all solvents and glassware are anhydrous.[6] 2. Ensure a stoichiometric amount of active base is used. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Use an appropriate overhead stirrer for the reaction scale to ensure efficient mixing.
Formation of Self-Condensation Byproduct 1. Insufficient Excess of Diethyl Carbonate: The molar ratio of diethyl carbonate to 2-decanone is too low. 2. Slow Reaction with Diethyl Carbonate: The desired reaction is slower than the self-condensation of 2-decanone.1. Increase the excess of diethyl carbonate (e.g., 2-3 equivalents). 2. Consider a more reactive acylating agent if the issue persists, though this would change the core process.
Product is a Dark Oil or Gummy Solid 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Side Reactions: Formation of polymeric or high molecular weight byproducts. 3. Residual Base: Incomplete neutralization during work-up.1. Monitor the reaction to completion using TLC or GC-MS. 2. Optimize reaction temperature and time to minimize side reactions. 3. Ensure complete neutralization with acid during the work-up procedure.
Difficulties in Purification 1. Close Boiling Points: The product and unreacted 2-decanone may have similar boiling points. 2. Thermal Decomposition: The β-keto ester may be thermally labile at high temperatures.[7]1. Use vacuum distillation for purification. A fractionating column can improve separation. 2. Keep the distillation temperature as low as possible and minimize the time the product is exposed to high heat.
Inconsistent Results Between Batches 1. Variability in Raw Material Quality: Purity of 2-decanone, diethyl carbonate, or the base may vary. 2. Inconsistent Reaction Conditions: Variations in temperature, addition rates, or mixing.1. Source high-purity, well-characterized starting materials. 2. Implement strict process controls for all critical parameters (temperature, time, stoichiometry).

Experimental Protocols

Safety First: Always conduct a thorough safety review before performing any chemical reaction, especially at scale. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive.[8] Diethyl carbonate is flammable.

Materials and Equipment
Reagent/EquipmentPurpose
2-DecanoneStarting Material
Diethyl CarbonateAcylating Agent
Sodium EthoxideBase
TolueneAnhydrous Solvent
Diethyl EtherExtraction Solvent
Acetic Acid (or dilute HCl)Neutralizing Agent
Saturated Sodium Bicarbonate SolutionWash
BrineWash
Anhydrous Magnesium SulfateDrying Agent
Jacketed Glass Reactor with Overhead StirrerReaction Vessel
Addition FunnelControlled Reagent Addition
CondenserReflux and Distillation
Heating/Cooling CirculatorTemperature Control
Rotary EvaporatorSolvent Removal
Vacuum Distillation ApparatusProduct Purification
Protocol: Synthesis of Ethyl 3-Oxoundecanoate (Lab Scale: ~1 mole)
  • Preparation:

    • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.

    • Ensure all glassware is thoroughly dried.

    • Charge the flask with sodium ethoxide (1.1 moles, 74.8 g).

  • Reaction Setup:

    • Add anhydrous toluene (500 mL) to the flask.

    • In the addition funnel, prepare a mixture of 2-decanone (1.0 mole, 156.3 g) and diethyl carbonate (2.0 moles, 236.2 g).

  • Reaction Execution:

    • Begin stirring the sodium ethoxide suspension in toluene.

    • Slowly add the 2-decanone and diethyl carbonate mixture from the addition funnel to the stirred suspension over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (1 L).

    • Acidify the aqueous layer with a 10% acetic acid solution (or dilute HCl) until the pH is neutral.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 200 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude ethyl 3-oxoundecanoate by vacuum distillation. The expected boiling point will be lower than that of 2-decanone.

Scale-Up Considerations
ParameterLab Scale (1 mole)Pilot Scale (10 moles)Key Considerations for Scale-Up
Reactor Volume 2 L20 LEnsure adequate headspace for reflux and potential foaming.
Mixing Magnetic Stirrer/Overhead StirrerOverhead Stirrer with appropriate impeller designEfficient mixing is crucial for heat transfer and to prevent localized concentrations of base.
Heat Transfer Heating Mantle/Oil BathJacketed Reactor with a heating/cooling circulatorThe surface area-to-volume ratio decreases on scale-up, making heat removal more challenging. Ensure the cooling system can handle the reaction exotherm.[5]
Reagent Addition Addition Funnel (1-2 hours)Metering Pump (2-4 hours)Slower addition at a larger scale helps to control the exotherm and minimize side reactions.
Work-up Separatory FunnelJacketed Reactor with bottom outlet valve for phase separationHandling large volumes of aqueous and organic layers requires appropriate equipment.
Purification Laboratory Vacuum DistillationWiped-film evaporator or larger scale vacuum distillation unitMinimize the residence time at high temperatures to prevent product degradation.

Visualizing the Process

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware prep2 Charge Reactor with Sodium Ethoxide & Toluene prep1->prep2 prep3 Prepare Solution of 2-Decanone & Diethyl Carbonate prep2->prep3 react1 Slowly add ketone/ester mixture to base prep3->react1 react2 Heat to reflux (80-90°C) react1->react2 react3 Monitor reaction completion (TLC/GC-MS) react2->react3 workup1 Cool and quench with ice-water react3->workup1 workup2 Neutralize with acid workup1->workup2 workup3 Extract with diethyl ether workup2->workup3 workup4 Wash with NaHCO3 and brine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify1 Vacuum Distillation workup5->purify1 purify2 Collect pure Ethyl 3-oxoundecanoate purify1->purify2

Caption: Workflow for the synthesis of ethyl 3-oxoundecanoate.

Potential Side Reactions

reagents 2-Decanone + Diethyl Carbonate + Sodium Ethoxide product Ethyl 3-oxoundecanoate reagents->product Desired Crossed Claisen Condensation side_product Self-condensation product of 2-decanone reagents->side_product Undesired Self-Condensation

Caption: Desired reaction pathway and a common side reaction.

Analytical Monitoring

Consistent monitoring of your reaction is crucial for optimization and ensuring product quality.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material (2-decanone). Use a non-polar solvent system (e.g., hexane/ethyl acetate) and visualize with a suitable stain (e.g., potassium permanganate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for monitoring the reaction progress and assessing the purity of the final product. It can quantify the starting materials, product, and any volatile byproducts.[7]

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate.

    • GC Conditions: A standard non-polar capillary column (e.g., DB-5) is suitable. A temperature gradient from a low initial temperature (e.g., 100 °C) to a higher final temperature (e.g., 250 °C) will effectively separate the components.

    • Expected Elution Order: Diethyl carbonate will elute first, followed by 2-decanone, and then the higher boiling product, ethyl 3-oxoundecanoate.

    • Note on Thermal Decomposition: Be aware that β-keto esters can be thermally labile and may show some decomposition in the hot GC injector.[7]

References

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Benchchem. (2025).
  • Organic Syntheses. (n.d.). ethyl phenylcyanoacetate.
  • Benchchem. (2026).
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (n.d.). PMC.
  • The Claisen Condens
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Master Organic Chemistry. (2020, September 14).
  • Chemistry LibreTexts. (2024, September 30). 23.
  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing.
  • Benchchem. (2025).
  • Synthesis of Diethyl Carbonate by the Combined Process of Transesterification with Distillation. (2012, January 2).
  • Claisen Condens
  • Organic Syntheses. (2014, June 8).
  • Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. (2025, January 31).
  • Echemi. (2022, April 1).
  • US20020102671A1 - Synthesis of B-keto esters. (n.d.).
  • Benchchem. (2026).
  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (n.d.).
  • Storage environment requirements for solid sodium ethoxide. (n.d.).
  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022, October 13). RSC Publishing.
  • Chemistry Stack Exchange. (2018, February 2).
  • E3S Web of Conferences. (n.d.).
  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Chemistry Steps.
  • YouTube. (2018, May 11).
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30).
  • Frontiers. (2021, September 29). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers.
  • Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. (n.d.). RSC Publishing.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Oregon State University. (n.d.). The Claisen Condensation.
  • ResearchGate. (n.d.). Study on optimum synthesis of ethyl cyanoacetate.
  • University of Rochester. (n.d.). About Workup. University of Rochester Department of Chemistry.
  • Ultrasound accelerated the enzymatic synthesis of ethyl hexanoate in a solvent free system. (2019, March 11).
  • PubMed. (2022, March 30).
  • PubMed. (2005, January 15). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed.

Sources

Optimization

Technical Support Center: Minimizing Polyalkylation in Ethyl Acetoacetate Dianion Reactions

Welcome to the Technical Support Center for advanced enolate chemistry. This guide is designed for researchers and drug development professionals utilizing the Weiler method for the regioselective γ-alkylation (C4-alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced enolate chemistry. This guide is designed for researchers and drug development professionals utilizing the Weiler method for the regioselective γ-alkylation (C4-alkylation) of β-keto esters.

While ethyl acetoacetate (EAA) is a highly versatile building block, its ambident nature and multiple acidic sites often lead to complex side reactions, including C2,C4-polyalkylation, O-alkylation, and aldol self-condensation[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality to ensure high-fidelity carbon-carbon bond formation[2].

Diagnostic Workflow

When analyzing your crude reaction mixture via GC/MS or NMR, identifying the specific class of impurity is the first step toward optimizing your reaction conditions. Use the decision tree below to diagnose and resolve common EAA dianion side reactions.

Troubleshooting A Impurity Detected in EAA Dianion Alkylation B1 C2,C4-Dialkylation (Over-alkylation) A->B1 B2 O-Alkylation (Enol Ether Formation) A->B2 B3 Aldol Self-Condensation (Oligomerization) A->B3 C1 Cause: Excess Base or Premature Equilibration B1->C1 C2 Cause: Hard Electrophile or Polar Aprotic Solvent B2->C2 C3 Cause: Incomplete Enolization or Warming Too Fast B3->C3 D1 Action: Strictly titrate n-BuLi. Use 1.0 eq NaH / 1.05 eq n-BuLi. Keep T < 0 °C. C1->D1 D2 Action: Switch to Alkyl Iodide. Avoid HMPA/DMPU if possible. C2->D2 D3 Action: Allow 1h at 0 °C for NaH. Add n-BuLi dropwise at 0 °C. C3->D3

Diagnostic decision tree for identifying and resolving EAA dianion alkylation side reactions.

Troubleshooting Polyalkylation & Side Reactions (FAQ)

Q1: Why am I observing C2,C4-dialkylation instead of selective C4-monoalkylation? Causality: Polyalkylation is fundamentally a problem of stoichiometry and acid-base equilibration. If more than 1.0 equivalent of NaH is used during the first deprotonation, the excess base remains active in the system. Once the C4-alkylated product forms, this unreacted base can immediately deprotonate the remaining acidic C2 proton, generating a new enolate that undergoes a second alkylation[1]. Self-Validation Check: Always titrate your n-BuLi before use to ensure exact molarity. Weigh NaH precisely and wash away the mineral oil with anhydrous hexanes prior to use to ensure your 1.0 equivalent calculation is perfectly accurate.

Q2: How do I suppress O-alkylation vs. C-alkylation at the C4 position? Causality: The dianion of ethyl acetoacetate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (like alkyl chlorides or sulfonates) favor attack at the harder oxygen center. Soft electrophiles (like alkyl iodides) favor the softer carbon center. Computational and kinetic studies demonstrate that C-alkylation with iodides is both thermodynamically and kinetically favored over O-alkylation[3]. Self-Validation Check: Monitor the crude reaction via GC/MS. If O-alkylation exceeds 5-10%, switch your alkylating agent from a bromide/chloride to an iodide. Additionally, avoid using highly polar aprotic co-solvents like HMPA or DMPU unless strictly necessary, as they strip lithium coordination from the oxygen, artificially increasing O-nucleophilicity.

Q3: What causes aldol self-condensation or oligomerization during dianion formation? Causality: This occurs when the second base (n-BuLi) is introduced before the first base (NaH) has completely converted the EAA into the monoanion. If n-BuLi encounters neutral EAA, it acts as a powerful nucleophile rather than a base, attacking the ester or ketone carbonyls and triggering Claisen or aldol-type condensations[4]. Self-Validation Check: Do not add n-BuLi based on a timer. Instead, visually validate the end of the first step: wait for hydrogen gas evolution to completely cease (typically 45–60 minutes at 0 °C) before proceeding[5].

Quantitative Data: Halide Effects on Regioselectivity

The choice of leaving group on your electrophile drastically alters the C/O alkylation ratio. The table below summarizes the thermodynamic and kinetic distribution when reacting the ethyl acetoacetate anion with different ethyl halides[3].

Alkylating AgentC-Alkylation (%)O-Alkylation (%)Causality / Thermodynamic Driver
Ethyl Chloride 32%60%Hard leaving group favors kinetic attack at the harder oxygen center[3].
Ethyl Bromide 38%39%Intermediate hardness leads to a highly competitive mixture[3].
Ethyl Iodide 71%13%Soft leaving group favors attack at the softer carbon center; highly thermodynamically stable[3].

(Note: The remaining percentage accounts for minor dialkylation or unreacted starting material).

Self-Validating Experimental Protocol: Regioselective C4-Alkylation

This protocol utilizes the Weiler methodology to achieve selective γ-alkylation while establishing self-validating checkpoints to prevent polyalkylation[2].

Step 1: Monoanion Generation

  • Action: To a flame-dried, argon-purged Schlenk flask, add NaH (60% dispersion in mineral oil, exactly 1.00 equiv). Wash with anhydrous hexanes (3x) to remove the oil, then suspend in anhydrous THF. Cool the suspension to 0 °C. Add ethyl acetoacetate (1.00 equiv) dropwise over 15 minutes[5].

  • Causality: The highly acidic C2 protons (pKa ≈ 10.7) are deprotonated first[6]. A strict 1.00 stoichiometric ratio prevents excess base from triggering subsequent polyalkylation[1].

  • Validation Check: Monitor hydrogen gas evolution. The reaction is complete when bubbling completely ceases (approx. 1 hour). The solution should be clear to pale yellow.

Step 2: Dianion Generation

  • Action: While maintaining the temperature at 0 °C, add n-BuLi (1.05 equiv, titrated solution in hexanes) dropwise over 20 minutes[5]. Stir for an additional 30 minutes at 0 °C.

  • Causality: n-BuLi is strong enough to deprotonate the less acidic C4 position, generating the highly reactive dianion.

  • Validation Check: The solution will transition to a characteristic deep yellow or orange color, visually confirming the formation of the extended conjugated dianion system.

Step 3: Electrophilic Addition

  • Action: Add the primary alkyl iodide (1.05 equiv) dropwise at 0 °C. Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature if TLC indicates incomplete conversion.

  • Causality: Alkylation occurs exclusively at the most reactive, least stabilized carbanion (C4) rather than the resonance-stabilized C2 position[1]. Using an iodide ensures soft-soft interactions, minimizing O-alkylation[3].

  • Validation Check: The deep yellow/orange color of the dianion will gradually fade to a pale yellow as the C4 carbanion is consumed.

Step 4: Quenching and Workup

  • Action: Cool the flask back to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 3. Extract with diethyl ether (3x).

  • Causality: Immediate acidic quenching protonates any unreacted enolates instantly, preventing base-catalyzed equilibration and late-stage aldol condensation[5].

References

  • Huckin, S. N.; Weiler, L. "Alkylation of Dianions of β-Keto Esters." The Journal of Organic Chemistry / J. Am. Chem. Soc.[2] URL:[Link]

  • Royal Society of Chemistry. "CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives." RSC Books.[1] URL:[Link]

  • Marković, S. et al. "Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides." Russian Journal of Physical Chemistry A, 2013.[3] URL:[Link]

  • MDPI. "Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin." Molecules, 2025.[5] URL:[Link]

  • Chemistry LibreTexts. "8.7: Alkylation of Enolate Ions."[4] URL:[Link]

Sources

Troubleshooting

Improving catalyst turnover frequency in Ru-catalyzed ethyl 3-oxoundecanoate hydrogenation

Technical Support Center: Ru-Catalyzed Ethyl 3-Oxoundecanoate Hydrogenation Welcome to the technical support center for optimizing the Ru-catalyzed hydrogenation of ethyl 3-oxoundecanoate. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ru-Catalyzed Ethyl 3-Oxoundecanoate Hydrogenation

Welcome to the technical support center for optimizing the Ru-catalyzed hydrogenation of ethyl 3-oxoundecanoate. This guide is designed for researchers, chemists, and process development professionals aiming to enhance catalyst efficiency, specifically the Turnover Frequency (TOF). Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established catalytic principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Resolving Low Turnover Frequency (TOF)

Low TOF is a frequent challenge, indicating a suboptimal reaction rate. The causes can range from catalyst integrity to subtle issues with reagents or reaction conditions. This guide provides a systematic approach to identifying and resolving these problems.

Question 1: My reaction has stalled or shows very low conversion, resulting in a poor TOF. What are the primary causes and how can I diagnose the issue?

Low or no conversion is the most critical issue, pointing to a fundamental problem with the catalytic system. A logical, step-by-step diagnosis is essential.

Underlying Causality: The catalytic cycle for Ru-catalyzed hydrogenation of β-keto esters, particularly with diphosphine ligands like BINAP, involves several key steps: catalyst activation, hydrogenolysis to form a ruthenium hydride, substrate coordination, migratory insertion of the hydride, and product release.[1][2] A failure at any of these stages will halt the reaction.

Diagnostic Workflow:

  • Verify Catalyst Activity: Before troubleshooting other parameters, confirm that your catalyst is active. If possible, run a standard reaction with a more reactive, benchmark substrate (e.g., acetophenone or methyl acetoacetate) under proven conditions. If this control reaction also fails, the issue lies with the catalyst itself or the general setup (e.g., hydrogen supply).

  • Check Reagent and Solvent Purity: Impurities are notorious catalyst poisons.

    • Oxygen: Many Ru(II) catalysts are air-sensitive. Ensure all solvents are thoroughly deoxygenated and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]

    • Water: While some hydrogenations tolerate water, anhydrous conditions are generally preferred unless water is intentionally part of the solvent system.[4] Ensure solvents are appropriately dried.

    • Substrate Impurities: Impurities in the ethyl 3-oxoundecanoate, such as peroxides or sulfur-containing compounds, can poison the catalyst. Purify the substrate if its quality is uncertain.

  • Investigate Reaction Parameters:

    • Temperature: Is the reaction temperature sufficient? While some hydrogenations run at room temperature, many require heating (e.g., 50-80 °C) to achieve reasonable rates.[1]

    • Hydrogen Pressure: Ensure the system is properly sealed and holding the target pressure. A leak will starve the reaction of H₂. Typical pressures range from 4 to 100 atm.[2][5]

Troubleshooting Workflow Diagram:

G start Low TOF / Low Conversion catalyst_check Run Benchmark Substrate (e.g., Acetophenone) start->catalyst_check reagent_check Analyze Reagent & Solvent Purity catalyst_check->reagent_check Benchmark OK catalyst_issue Issue: Catalyst Inactive or Degraded catalyst_check->catalyst_issue Benchmark Fails param_check Verify Reaction Parameters (Temp, Pressure) reagent_check->param_check Reagents Pure reagent_issue Issue: Reagents/Solvents Contaminated reagent_check->reagent_issue Impurities Found param_issue Issue: Suboptimal Conditions param_check->param_issue Parameters OK, Still Low TOF solution1 Solution: - Prepare fresh catalyst - Handle under inert atmosphere catalyst_issue->solution1 solution2 Solution: - Purify substrate - Use freshly distilled/dried solvents reagent_issue->solution2 solution3 Solution: - Increase temperature - Check for H₂ leaks param_issue->solution3 G A [Ru(II)-Ligand]Cl₂ (Precatalyst) B [Ru(II)-Ligand(Solvent)₂]²⁺ (Solvated Complex) A->B + Solvent - 2Cl⁻ C Ru(II)-H(Ligand)⁺ (Active Hydride) B->C + H₂ - H⁺ - Solvent D [Substrate•••Ru(II)-H(Ligand)]⁺ (Outer-Sphere Complex) C->D + Substrate (Keto-ester) D->B - Product + H⁺ E Product D->E Hydride Transfer (Stereo-determining step)

Caption: Simplified outer-sphere mechanism for Ru-catalyzed β-keto ester hydrogenation.

Mechanism Explanation:

  • Activation: The catalyst precursor is solvated, and the chloride ligands dissociate. [1]2. Hydride Formation: Molecular hydrogen undergoes heterolytic cleavage, facilitated by the ruthenium center and a ligand, to form the active Ru-hydride species. [1]3. Substrate Interaction: The β-keto ester substrate coordinates to the Ru-hydride in an outer-sphere fashion, without displacing the primary phosphine ligand. [1][2]4. Hydrogen Transfer: In the rate- and stereo-determining step, the hydride is transferred from the ruthenium to the carbonyl carbon of the substrate, and a proton is transferred to the carbonyl oxygen, forming the chiral alcohol product.

  • Product Release: The product dissociates, regenerating the solvated catalyst to re-enter the cycle.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Investigating deactivation and kinetics of levulinic acid hydrogenation on titania supported ruthenium catalysts.
  • How to Measure Catalyst Turnover Frequency (TOF) for Hydrogen Evolution. Novaceno.
  • Turnover frequency (TOF)
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen.
  • Asymmetric Hydrogen
  • Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media.
  • The Influence of Carbon Nature on the Catalytic Performance of Ru/C in Levulinic Acid Hydrogenation with Internal Hydrogen Source. MDPI.
  • Calculation of conversion and TOF to determine the catalytic efficiency. The Royal Society of Chemistry.
  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing.
  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • Ru-Catalyzed Asymmetric Hydrogenation of α-Ketoesters with CeCl3·7H2O as Additive.
  • Deactivation of Ru Catalysts under Catalytic CO Oxidation by Formation of Bulk Ru Oxide Probed with Ambient Pressure XPS.
  • Asymmetric hydrogen
  • mitigating ruthenium leaching from supported Ru(OH)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 3-Oxoundecanoate: NbCl₅-Mediated vs. NaH-Mediated Routes

Introduction Ethyl 3-oxoundecanoate, a significant β-keto ester, serves as a crucial intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-oxoundecanoate, a significant β-keto ester, serves as a crucial intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its molecular structure is highly valued in drug development for its versatility in forming carbon-carbon bonds. This guide provides a detailed comparison of two distinct synthetic pathways to this compound: the traditional sodium hydride (NaH)-mediated Claisen condensation and a modern approach utilizing niobium pentachloride (NbCl₅) as a Lewis acid catalyst. We will delve into the mechanistic underpinnings, experimental protocols, and overall efficiency of each method to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Classic Approach: NaH-Mediated Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters.[1][2] This reaction involves the base-mediated self-condensation of an enolizable ester.[3][4] In the context of ethyl 3-oxoundecanoate synthesis, this would typically involve a mixed Claisen condensation.

Mechanistic Rationale

The NaH-mediated synthesis of ethyl 3-oxoundecanoate follows the well-established mechanism of the Claisen condensation. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate the α-carbon of an ester like ethyl acetate, generating a highly reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester, in this case, an ester of nonanoic acid (e.g., methyl nonanoate). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-keto ester. A full equivalent of base is necessary as the product is deprotonated, which helps to drive the reaction to completion.[5]

Experimental Protocol: NaH-Mediated Synthesis

The following is a representative protocol for a NaH-mediated Claisen condensation.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate (anhydrous)

  • Methyl nonanoate (anhydrous)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Hydrochloric acid (for workup)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride under an inert atmosphere.[6]

  • The mineral oil is typically washed away with anhydrous hexane.[6]

  • Anhydrous solvent is added, and the suspension is cooled in an ice bath.

  • Ethyl acetate is added dropwise to the stirred suspension.

  • After the initial reaction subsides, methyl nonanoate is added.

  • The reaction mixture is then heated to reflux and maintained for several hours until completion, monitored by a suitable technique like TLC.

  • Upon cooling, the reaction is quenched cautiously with a proton source, followed by an acidic workup to neutralize the base and protonate the enolate product.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography.

Workflow Diagram: NaH-Mediated Synthesis

NaH_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH NaH Dispersion Wash Wash with Hexane NaH->Wash Solvent Add Anhydrous Solvent Wash->Solvent Ethyl_Acetate Add Ethyl Acetate Solvent->Ethyl_Acetate Methyl_Nonanoate Add Methyl Nonanoate Ethyl_Acetate->Methyl_Nonanoate Reflux Reflux Methyl_Nonanoate->Reflux Quench Quench Reaction Reflux->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Dry Dry & Concentrate Extraction->Dry Purify Purify Product Dry->Purify NbCl5_Synthesis cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification NbCl5 NbCl₅ in Solvent Acyl_Chloride Add Nonanoyl Chloride NbCl5->Acyl_Chloride Nucleophile Add Nucleophile Acyl_Chloride->Nucleophile Stir Stir at Low Temp. Nucleophile->Stir Quench Aqueous Quench Stir->Quench Extraction Extraction & Drying Quench->Extraction Purify Purify Product Extraction->Purify

Sources

Comparative

Comparison Guide: Validating the Enantiomeric Purity of Ethyl (3R)-3-Hydroxyundecanoate Using Chiral HPLC

This guide provides a comprehensive comparison of methodologies for validating the enantiomeric purity of ethyl (3R)-3-hydroxyundecanoate, a key chiral building block in modern organic synthesis. We will delve into the t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for validating the enantiomeric purity of ethyl (3R)-3-hydroxyundecanoate, a key chiral building block in modern organic synthesis. We will delve into the technical nuances of chiral High-Performance Liquid Chromatography (HPLC), presenting it as the primary analytical technique, and contrast it with viable alternatives. The focus is on the practical application of these methods in a research and drug development setting, emphasizing the rationale behind procedural choices to ensure robust and reliable data.

The Imperative of Enantiomeric Purity

In pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. The biological activity of chiral molecules is often dictated by a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable effects. Ethyl (3R)-3-hydroxyundecanoate is a valuable chiral intermediate whose utility is directly dependent on its enantiomeric purity. Therefore, rigorous and validated analytical methods are not merely a quality control step but a fundamental requirement for its application.

Chiral HPLC: The Gold Standard for Enantiomeric Resolution

Chiral HPLC is the predominant technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and adaptability. The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated onto a silica support, are exceptionally effective for a broad range of chiral compounds, including β-hydroxy esters. Separation is achieved through a combination of transient diastereomeric complex formations between the analyte and the chiral selector of the CSP. These interactions, which may include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a sufficient energy difference in adsorption to allow for chromatographic resolution. For ethyl (3R)-3-hydroxyundecanoate, the hydroxyl and ester functional groups are key interaction points with the CSP.

The objective is to achieve baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers with good peak shape and a reasonable analysis time.

  • Column Selection: Polysaccharide-based columns are the most successful for this class of compounds. Columns like the Daicel CHIRALCEL® OD-H (cellulose-based) or CHIRALPAK® AD-H (amylose-based) are excellent starting points. The selection is based on their proven ability to resolve racemates containing hydroxyl and ester functionalities through hydrogen bonding and steric interactions.

  • Mobile Phase Composition: A normal-phase mobile system, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is used. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP.

    • Increasing Alcohol Content: Generally decreases retention times for both enantiomers but may also reduce the separation factor (α) and resolution (Rs).

    • Optimal Composition: A systematic screening process, starting from 95:5 (v/v) n-hexane:isopropanol and moving towards 80:20, is necessary to find the optimal balance between analysis time and resolution. For ethyl 3-hydroxyundecanoate, a composition of 90:10 (v/v) n-hexane:isopropanol often provides an excellent starting point.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns (e.g., 4.6 mm internal diameter). Temperature control is critical for reproducibility; analysis is typically performed at a constant ambient temperature (e.g., 25 °C).

start Start: Racemic Standard of Ethyl 3-Hydroxyundecanoate col_select Step 1: Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->col_select mob_screen Step 2: Screen Mobile Phase (e.g., Hexane/IPA Ratios) col_select->mob_screen opt_params Step 3: Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 25°C) mob_screen->opt_params check_res Evaluate Resolution (Rs) and Peak Shape opt_params->check_res res_ok Rs > 1.5 & Symmetrical Peaks? check_res->res_ok validation Step 4: Method Validation (ICH Q2(R1) Guidelines) res_ok->validation Yes adjust Adjust Mobile Phase or Change Column res_ok->adjust No end Validated Method Ready for Use validation->end adjust->mob_screen

Caption: Workflow for chiral HPLC method development and validation.

Experimental Protocol & Method Validation

A robust analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose. The validation process adheres to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase. Prepare a racemic standard similarly.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a racemic standard, the single (R)-enantiomer, and a blank. The method must show baseline resolution of the two enantiomers and no interfering peaks at their retention times in the blank.

  • Linearity: A series of solutions of the (S)-enantiomer are prepared over a concentration range (e.g., 0.1% to 2.0% of the nominal (R)-enantiomer concentration). A linear relationship between the peak area and concentration must be established, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Determined by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different levels (e.g., 0.5%, 1.0%, 1.5%). The recovery for the (S)-enantiomer should typically be within 90-110%.

  • Precision (Repeatability): Assessed by performing at least six replicate injections of a sample spiked with the (S)-enantiomer (e.g., at the 1.0% level). The relative standard deviation (RSD) of the peak areas for the (S)-enantiomer should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the undesired (S)-enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration that gives a signal-to-noise ratio of approximately 10:1. For this method, a typical LOQ would be around 0.1% of the major enantiomer's concentration.

Comparison with Alternative Analytical Techniques

While chiral HPLC is often the preferred method, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors such as available equipment, required sensitivity, and the specific properties of the analyte.

Chiral GC is a powerful technique that can offer extremely high resolution.

  • Principle: Separation occurs in the gas phase on a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).

  • Requirements: The analyte must be volatile and thermally stable. For ethyl 3-hydroxyundecanoate, derivatization of the hydroxyl group (e.g., to a trimethylsilyl ether) is often necessary to improve volatility and peak shape.

  • Advantages: Exceptional resolving power, high sensitivity (especially with a Flame Ionization Detector - FID).

  • Disadvantages: The need for derivatization adds an extra step to the sample preparation, potentially introducing errors. Not suitable for non-volatile or thermally labile compounds.

Nuclear Magnetic Resonance (NMR) can be used for enantiomeric purity determination without chromatographic separation.

  • Principle: In the presence of a chiral solvating agent or a chiral shift reagent, the two enantiomers form transient diastereomeric complexes. These complexes have slightly different magnetic environments, causing their corresponding signals in the NMR spectrum (e.g., the proton on the chiral carbon) to appear at different chemical shifts. The enantiomeric excess can be determined by integrating these separated signals.

  • Advantages: Rapid analysis as no separation is required; provides structural information simultaneously.

  • Disadvantages: Lower sensitivity compared to chromatographic methods (typically requires >1% of the minor enantiomer for accurate integration). The cost of chiral shift reagents can be high, and significant peak overlap can occur in complex molecules, complicating analysis.

start Start: Determine Enantiomeric Purity of Ethyl 3-Hydroxyundecanoate q1 Is High Sensitivity Required? (e.e. > 99.5%) start->q1 q2 Is the Analyte Volatile & Thermally Stable? q1->q2 Yes nmr Use NMR with Chiral Shift Reagents q1->nmr No hplc Use Chiral HPLC q2->hplc No gc Consider Chiral GC (with derivatization) q2->gc Yes

Validation

Comparative Guide: Synthesis and Reactivity of Ethyl 3-Oxoundecanoate via C–N vs. C–H Bond Cleavage

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Comparative analysis of bond cleavage methodologies (C–N vs. C–H) for the synthesis and downstream functionalization of the vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Comparative analysis of bond cleavage methodologies (C–N vs. C–H) for the synthesis and downstream functionalization of the versatile β-ketoester, ethyl 3-oxoundecanoate.

Executive Summary

Ethyl 3-oxoundecanoate is a critical β-ketoester building block utilized in the synthesis of anti-virulence agents (e.g., PqsR antagonists for Pseudomonas aeruginosa) and antiplasmodial quinolones [2, 3]. Traditionally, synthesizing long-chain β-ketoesters relied on the classical Claisen condensation or dianion alkylation—both of which depend on C–H and C–O bond cleavage. However, recent advances have introduced a paradigm-shifting amide/ester cross-coupling methodology that leverages selective C–N bond cleavage alongside C–H bond cleavage [1].

This guide objectively compares the thermodynamic, kinetic, and practical performance of these pathways, providing self-validating protocols to guide your experimental design.

Mechanistic Comparison: C–N vs. C–H Bond Cleavage Pathways

The synthesis of ethyl 3-oxoundecanoate requires the strategic formation of a C–C bond between an electrophilic acyl donor and a nucleophilic enolate. The choice of precursor dictates the primary bond cleavage event.

Pathway A: Amide/Ester Cross-Coupling (C–N / C–H Cleavage)

Developed as a highly chemoselective alternative, this method reacts an activated amide (N-phenyl-N-tosylnonanamide) with an enolizable ester (ethyl acetate).

  • C–H Cleavage: Lithium hexamethyldisilazide (LiHMDS) selectively deprotonates ethyl acetate.

  • C–N Cleavage: The resulting enolate attacks the amide carbonyl. The electron-withdrawing N-tosyl and N-phenyl groups sufficiently lower the activation energy for C–N bond cleavage, allowing the expulsion of the secondary amine leaving group at room temperature[1].

Pathway B: Dianion Alkylation (Double C–H Cleavage)

This pathway utilizes ethyl acetoacetate and 1-iodoheptane.

  • C–H Cleavage: Two equivalents of Lithium diisopropylamide (LDA) are used. The first equivalent cleaves the more acidic α-C–H bond (pKa ~11), while the second cleaves the less acidic γ-C–H bond (pKa ~24).

  • Regioselectivity: The resulting dianion is highly polarized, making the γ-carbon significantly more nucleophilic, ensuring selective chain elongation via SN2 substitution without competing α-alkylation [2].

Pathway C: Classical Claisen Condensation (C–O / C–H Cleavage)

Reacting ethyl nonanoate with ethyl acetate involves C–H cleavage of the nucleophile and C–O cleavage of the electrophile. Because both esters possess α-protons, the base generates a statistical mixture of enolates, leading to severe cross-condensation and homo-coupling byproducts.

Pathways cluster_CN C-N Bond Cleavage Pathway (Amide/Ester) cluster_CH C-H Bond Cleavage Pathway (Dianion) Target Ethyl 3-oxoundecanoate Amide N-phenyl-N-tosylnonanamide Amide->Target C-N Cleavage (Acyl Substitution) Ester1 Ethyl Acetate Enolate Ester1->Target C-C Formation EAA Ethyl Acetoacetate Dianion EAA->Target γ-C-H Cleavage & Alkylation Alkyl 1-Iodoheptane Alkyl->Target SN2 Substitution

Synthetic pathways to ethyl 3-oxoundecanoate via C-N and C-H bond cleavage.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary methodologies for synthesizing ethyl 3-oxoundecanoate.

MetricAmide/Ester Cross-Coupling (C–N)Dianion Alkylation (C–H)Classical Claisen (C–O)
Primary Bond Cleavage C–N (Amide), C–H (Ester)C–H (Ester, double)C–O (Ester), C–H (Ester)
Target Yield 75% [1]46–53% [2, 3]~33% (Analogous) [1]
Chemoselectivity Excellent (No homo-coupling)Moderate (Polyalkylation risk)Poor (Statistical mixtures)
Reaction Temperature Room Temperature (25 °C)Cryogenic (-78 °C to 0 °C)Elevated / Reflux
Key Reagents LiHMDS, N-tosyl amideLDA (2.0 equiv), Alkyl iodideNaOEt or NaH
Atom Economy Low (Heavy amine leaving group)High (Loss of HI only)High (Loss of EtOH)

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies detail the specific causality behind each operational choice.

Protocol A: Synthesis via C–N / C–H Cleavage (Amide/Ester Cross-Coupling)

This protocol utilizes C–N bond activation to bypass the poor chemoselectivity of classical Claisen condensations.

  • Reagent Preparation: Dissolve N-phenyl-N-tosylnonanamide (0.3 mmol) and ethyl acetate (0.75 mmol, 2.5 equiv) in anhydrous THF (2.0 mL) under an inert argon atmosphere.

  • Base Addition: Add LiHMDS (0.75 mmol, 1.0 M in THF, 2.5 equiv) dropwise at 25 °C.

    • Causality: LiHMDS is a sterically hindered, non-nucleophilic base. It selectively deprotonates the α-C–H of ethyl acetate without directly attacking the electrophilic amide carbonyl.

  • C–N Cleavage: Stir the reaction mixture for 2–4 hours at room temperature.

    • Causality: The highly electron-withdrawing nature of the N-tosyl group weakens the C–N bond, allowing the tetrahedral intermediate to collapse and expel the amine at room temperature [1].

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (n-hexane/EtOAc = 9:1) to afford ethyl 3-oxoundecanoate as a colorless liquid.

Workflow Step1 1. Reagent Mixing Amide + EtOAc in THF Step2 2. Base Addition LiHMDS at 25°C Step1->Step2 Step3 3. C-N Cleavage Stir 2-4h Step2->Step3 Step4 4. Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step workflow for the C-N bond cleavage synthesis of ethyl 3-oxoundecanoate.

Protocol B: Synthesis via C–H Cleavage (Dianion Alkylation)

This protocol relies on the differential acidity of α- and γ-protons in β-ketoesters.

  • Base Generation: Prepare LDA (8.76 mmol, 2.0 equiv) by adding n-butyllithium (2.5 M in hexanes) to diisopropylamine in anhydrous THF at -78 °C.

  • Dianion Formation: Add ethyl acetoacetate (4.38 mmol, 1.0 equiv) dropwise at 0 °C and stir for 30 minutes.

    • Causality: The first equivalent of LDA cleaves the α-C–H bond. The second equivalent forces the cleavage of the less acidic γ-C–H bond, creating a highly reactive dianion.

  • Alkylation: Add 1-iodoheptane (4.82 mmol, 1.1 equiv) at 0 °C and allow the mixture to warm to room temperature.

    • Causality: The dianion selectively reacts at the more nucleophilic γ-carbon, ensuring linear chain elongation[2].

  • Workup: Quench with 1M HCl, extract with Et₂O, and purify via chromatography (Hex/Et₂O 5:1).

Downstream Reactivity: α-C–H Bond Functionalization in Drug Discovery

Once synthesized, the intrinsic reactivity of ethyl 3-oxoundecanoate is dominated by its highly acidic α-C–H bond (flanked by two carbonyls). Cleavage of this C–H bond is a critical step in modern drug discovery.

For example, in the development of anti-virulence agents combating Pseudomonas aeruginosa infections, ethyl 3-oxoundecanoate undergoes α-C–H deprotonation and subsequent condensation reactions to form quinolone-based PqsR antagonists [3]. These antagonists inhibit the Quorum Sensing (QS) communication system, attenuating bacterial pathogenicity without inducing the selective pressure that leads to antibiotic resistance.

References

  • Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). "Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters." The Journal of Organic Chemistry, 86(8), 5943-5953. URL:[Link]

  • Presley, C. C., Du, Y., Dalal, S., Merino, E. F., Butler, J. H., Rakotonandrasana, S., ... & Kingston, D. G. I. (2017). "Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium." Bioorganic & Medicinal Chemistry, 25(15), 4203-4211. URL:[Link]

  • Lu, C. (2014). "Discovery and optimization of the first PqsR antagonists as anti-virulence agents combating Pseudomonas aeruginosa infections." Universität des Saarlandes. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 3-Oxoundecanoate Purity Post-Column Chromatography

For professionals in synthetic chemistry and drug development, the structural integrity and purity of intermediates are not mere line items on a certificate of analysis; they are the bedrock of reproducible, reliable, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in synthetic chemistry and drug development, the structural integrity and purity of intermediates are not mere line items on a certificate of analysis; they are the bedrock of reproducible, reliable, and safe downstream applications. Ethyl 3-oxoundecanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of more complex molecules.[1][2][3] Its utility, however, is directly proportional to its purity. Following purification by column chromatography—a cornerstone technique for separating moderately polar organic compounds—a rigorous validation process is imperative.[4][5]

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the purity and identity of ethyl 3-oxoundecanoate. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that the validation workflow is a self-correcting system for achieving the highest standards of scientific integrity.

The Precursor: Purification via Column Chromatography

Column chromatography is the method of choice for purifying gram-scale quantities of materials like ethyl 3-oxoundecanoate from crude reaction mixtures.[6] The technique leverages the differential adsorption of components onto a solid stationary phase (typically silica gel) as a liquid mobile phase percolates through the column. For β-keto esters, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] The optimal ratio is predetermined using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3, which generally provides the best separation.[4]

Workflow for Column Chromatography Purification

G A Crude Ethyl 3-oxoundecanoate B TLC Analysis (Hexane:Ethyl Acetate) A->B Determine Optimal Solvent Ratio C Prepare Silica Gel Slurry & Pack Column B->C Based on Rf ~0.2-0.3 D Load Crude Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Product I Solvent Removal (Rotary Evaporation) H->I J Purified Ethyl 3-oxoundecanoate I->J

Caption: Workflow for the purification of ethyl 3-oxoundecanoate via column chromatography.

The Challenge of β-Keto Esters: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[7][8][9] This equilibrium is driven by the acidity of the α-hydrogen located between the two carbonyl groups.[7][9] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This phenomenon is not an impurity but an inherent property that profoundly influences spectroscopic data, and understanding it is critical for accurate interpretation.[7][10]

Caption: The keto-enol tautomerism equilibrium in β-keto esters.

Spectroscopic Validation: A Comparative Analysis

No single technique provides a complete picture of purity. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential for robust validation.

Technique Information Provided Strengths Limitations & Considerations
¹H & ¹³C NMR Detailed molecular structure, connectivity, presence of tautomers, identification of impurities, quantitative purity (qNMR).[11]Unambiguous structure elucidation, highly reproducible, non-destructive, excellent for quantification against a certified standard.[12][13][14]Requires relatively larger sample amounts for ¹³C NMR, sensitive to paramagnetic impurities.
Infrared (IR) Presence of key functional groups (C=O, C-O, C-H).Fast, non-destructive, requires minimal sample, excellent for confirming the presence of both keto and enol forms.[7]Provides limited structural information, not suitable for quantification, broad peaks can obscure details.
Mass Spec. (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[15]Extremely sensitive, provides definitive molecular weight, can be coupled with GC or HPLC for separation of mixtures.Thermally labile compounds like β-keto esters can decompose in the GC inlet, leading to inaccurate results.[14][16] Fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for the structural elucidation of organic molecules. For ethyl 3-oxoundecanoate, both ¹H and ¹³C NMR spectra will provide definitive evidence of its structure and reveal the presence of any impurities, including residual solvents from chromatography (e.g., ethyl acetate, hexane).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a quartet and a triplet), the long alkyl chain, and the protons on the α- and γ-carbons. The presence of the enol form is often indicated by a very downfield signal for the enolic hydroxyl proton (~12-13 ppm).[12]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Crucially, it will show two distinct carbonyl signals for the ketone and ester groups in the keto form.[8] Signals corresponding to the enol form will also be present, albeit typically at a lower intensity.

Expected ¹H NMR Data for Ethyl 3-oxoundecanoate (Keto Form in CDCl₃) Note: Chemical shifts (δ) are approximate and can vary slightly.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (Alkyl Chain)~0.88Triplet3H
(CH₂)₆~1.25-1.35Multiplet12H
CH₂ (γ to C=O)~2.52Triplet2H
CH₂ (α to C=O)~3.45Singlet2H
O-CH₂ (Ethyl)~4.19Quartet2H
O-CH₂-CH₃ (Ethyl)~1.28Triplet3H
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method to confirm the presence of the key functional groups that define ethyl 3-oxoundecanoate.[7] The IR spectrum is particularly useful for visualizing the keto-enol tautomerism.

  • Keto Form: Will exhibit two distinct, strong C=O stretching absorptions: one for the ketone (~1715-1725 cm⁻¹) and one for the ester (~1735-1745 cm⁻¹).[10][17]

  • Enol Form: Characterized by a conjugated C=O stretch at a lower frequency (~1650 cm⁻¹) due to resonance and intramolecular hydrogen bonding, and a C=C stretch (~1620 cm⁻¹).[10][18] A very broad O-H stretch may also be visible around 2700-3000 cm⁻¹.[10]

The presence of this family of peaks confirms the identity of the compound as a β-keto ester. The absence of significant O-H stretches from alcohol or carboxylic acid impurities (around 3200-3600 cm⁻¹) is a good indicator of purity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identifying data. When coupled with Gas Chromatography (GC-MS), it can separate and identify volatile impurities.[19][20]

Caution: A significant caveat exists for analyzing β-keto esters by GC-MS. These compounds can be thermally labile and may decompose in the hot GC injector port, often yielding byproducts that can be mistaken for impurities.[14][16] For this reason, direct infusion MS or HPLC-MS may be more reliable alternatives.

Expected Fragmentation for Ethyl 3-oxoundecanoate (C₁₃H₂₄O₃, MW: 228.33) The molecular ion peak [M]⁺ should be observed at m/z = 228. Common fragmentation pathways include the loss of the ethoxy group (•OCH₂CH₃, -45 Da) to give a fragment at m/z = 183, and cleavage at the α-carbon positions.

Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 15-20 mg of the purified ethyl 3-oxoundecanoate for ¹H NMR (50-75 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[21]

  • Data Acquisition:

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the magnetic field is properly shimmed for optimal resolution.

    • For ¹H NMR, acquire 8-16 scans.

    • For ¹³C NMR, acquire a greater number of scans (e.g., 1024 or more) using a proton-decoupled pulse sequence to achieve an adequate signal-to-noise ratio.[21]

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which helps in identifying impurities.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument Setup: Perform a background scan on the clean, empty ATR crystal or salt plates (NaCl/KBr). This will be automatically subtracted from the sample spectrum.[7]

  • Sample Application (ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Sample Application (Liquid Film): Place a drop of the liquid between two salt plates and gently press them together to form a thin film.[21]

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[7]

  • Analysis: Identify the characteristic absorption bands for the keto and enol forms as described previously. Check for the absence of unexpected peaks that would indicate impurities.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.[19]

  • GC Method:

    • Injector Temperature: Use the lowest feasible temperature (e.g., 200-250 °C) to minimize thermal decomposition.[16]

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature that allows for the elution of the compound (e.g., 280 °C).[19]

  • MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Analyze the total ion chromatogram (TIC) to assess purity based on peak area percentage. Examine the mass spectrum of the main peak to confirm the molecular weight and compare the fragmentation pattern to expected values. Be vigilant for peaks corresponding to known thermal degradation products.

Conclusion and Authoritative Recommendation

Validating the purity of ethyl 3-oxoundecanoate post-chromatography is a non-negotiable step for ensuring the quality of subsequent research. While IR and MS provide valuable, complementary data, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique. Its ability to provide an unambiguous structural fingerprint, reveal subtle impurities, and offer quantitative data (via qNMR) is unparalleled.

A robust validation workflow should prioritize ¹H and ¹³C NMR as the primary methods for structural confirmation and purity assessment. FTIR should be used as a rapid, confirmatory technique for functional groups. GC-MS should be approached with caution; if used, results must be interpreted with an awareness of potential thermal decomposition. By integrating these techniques thoughtfully, researchers can proceed with confidence, knowing their starting material is precisely what it needs to be.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 3-oxovalerate by Column Chromatography. BenchChem.
  • Hernández-Chávez, L. I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799. Retrieved from [Link]

  • Smith, C. D., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8345–8348. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION.
  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate. BenchChem.
  • Benchchem. (n.d.). Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques. BenchChem.
  • Benchchem. (n.d.). The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. BenchChem.
  • Benchchem. (n.d.). Quantifying the Purity of Ethyl 3-oxo-2-phenylbutanoate: A Comparative Guide to qNMR and Chromatographic Methods. BenchChem.
  • University of Alberta. (n.d.). Column chromatography.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. BenchChem.
  • O'Brien, P., et al. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(22), 4873–4884. Retrieved from [Link]

  • Rodriguez, S., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(4), 621–631. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 3-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Wacker Chemie GmbH. (1999). Beta ketoester compositions and method of manufacture. Google Patents.
  • Benchchem. (n.d.). Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide. BenchChem.
  • Wuxi Yangshi Chemical Co., Ltd. (2007). Method for preparing acyclic beta keto ester. Google Patents.
  • University College Cork. (2023). Recent advances in the transesterification of β-keto esters. CORA.
  • Benchchem. (n.d.). Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. BenchChem.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentanoate. BenchChem.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
  • Palomo, C., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025, M2055. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Kuwayama, K., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1632-1641. Retrieved from [Link]

  • Raja, M., et al. (2020). A Trace level Sensitive Gas Chromatography-Mass Spectrometry Method for the Determination of Seven Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]

Sources

Validation

In Vitro Antiplasmodial Efficacy of Quinolones Derived from Ethyl 3-oxoundecanoate: A Comparative Guide

The emergence of multidrug-resistant Plasmodium falciparum strains has created a critical bottleneck in antimalarial drug discovery. Historically, plant-derived metabolites have provided foundational scaffolds for antima...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Plasmodium falciparum strains has created a critical bottleneck in antimalarial drug discovery. Historically, plant-derived metabolites have provided foundational scaffolds for antimalarial therapeutics, from quinine to artemisinin. Recent bioassay-guided fractionations of Crinum firmifolium have identified 2-alkylquinolin-4(1H)-ones as potent antiplasmodial agents [1].

To systematically evaluate and optimize these pharmacophores, researchers synthesize novel quinolone derivatives using ethyl 3-oxoundecanoate as a primary aliphatic precursor. This guide provides an objective, data-driven comparison of these synthesized quinolones against standard antimalarial controls, detailing the underlying chemical synthesis, self-validating experimental protocols, and structure-activity relationships (SAR).

Chemical Synthesis Workflow & Causality

The synthesis of 2-alkylquinolin-4(1H)-ones requires a highly controlled, three-step methodology. As an application scientist, it is crucial to understand why specific reagents are chosen to maintain the integrity of the aliphatic side chain, which directly dictates the lipophilicity and subsequent parasitic membrane permeability of the final drug candidate.

Step-by-Step Methodology
  • Precursor Alkylation: The dianion of ethyl acetoacetate is generated using two equivalents of lithium diisopropylamide (LDA) in THF at -78°C. It is then alkylated with 1-iodoheptane to yield ethyl 3-oxoundecanoate . Causality: LDA is a strong, sterically hindered non-nucleophilic base that ensures quantitative deprotonation without attacking the ester carbonyl, allowing for precise carbon-carbon bond formation.

  • Catalytic Condensation: Ethyl 3-oxoundecanoate is reacted with aniline in the presence of Indium(III) chloride (InCl₃) to form a β-enaminoate intermediate. Causality: InCl₃ is utilized as a mild, water-tolerant Lewis acid. Unlike harsher acids, it rapidly catalyzes the condensation without degrading the sensitive long-chain aliphatic ester.

  • Intramolecular Cyclization: The β-enaminoate is treated with polyphosphoric acid (PPA) at elevated temperatures to yield the final 2-alkylquinolin-4(1H)-one. Causality: PPA acts as both the solvent and a potent dehydrating agent, driving the Friedel-Crafts-type ring closure while preventing unwanted side reactions that occur in standard aqueous acidic environments.

Synthesis A Ethyl Acetoacetate + 1-Iodoheptane B Ethyl 3-oxoundecanoate (Intermediate) A->B LDA, THF Alkylation C β-enaminoate (Precursor) B->C Aniline, InCl3 Condensation D 2-alkylquinolin-4(1H)-one (Antiplasmodial Agent) C->D PPA Cyclization

Chemical synthesis workflow of 2-alkylquinolin-4(1H)-ones from ethyl 3-oxoundecanoate.

Comparative Antiplasmodial Efficacy

To objectively evaluate the performance of ethyl 3-oxoundecanoate-derived quinolones, they must be benchmarked against established clinical standards across both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum.

A critical metric in this comparison is the Selectivity Index (SI) , which is the ratio of cytotoxicity against a mammalian cell line (e.g., A2780 ovarian cancer cells) to the antiplasmodial IC₅₀. A high SI indicates that the compound selectively targets the parasite without harming the human host.

Quantitative Performance Data

Data synthesized from the biological evaluation of Crinum firmifolium-derived quinolones[1].

Compound / ControlP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)Mammalian A2780 Cytotoxicity IC₅₀ (nM)Efficacy Profile & Resistance Status
Artemisinin (Antimalarial Control)5.9 ± 0.59.0 ± 2.7> 10,000Gold standard; Highly potent across both strains.
Taxol (Cytotoxicity Control)N/AN/A13.7 ± 0.7Validates the sensitivity of the mammalian cell assay.
Quinolone 1 (Known Natural Product)Active (Sub-micromolar)Active (Sub-micromolar)ModerateEqual potency against 3D7 and Dd2; no cross-resistance.
Quinolone 5 (Ethyl 3-oxoundecanoate derived)Active (Sub-micromolar)Active (Sub-micromolar)ModerateNovel branched structure; retains efficacy against Dd2.

Key SAR Insight: The most significant observation from the comparative data is that the potency of these synthesized quinolones against the drug-resistant Dd2 strain is approximately identical to their potency against the drug-sensitive 3D7 strain. This strongly suggests that 2-alkylquinolin-4(1H)-ones bypass the efflux pump mechanisms (such as PfCRT mutations) that confer resistance to traditional drugs like chloroquine [1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these compounds relies on a self-validating high-throughput screening methodology: the SYBR Green I Fluorescence Assay .

Why this protocol is self-validating:

Mature human red blood cells (RBCs) lack a nucleus and, consequently, DNA. Plasmodium falciparum is a eukaryotic parasite that introduces its own DNA into the host RBC during infection. By using SYBR Green I—a dye that only fluoresces upon intercalating with double-stranded DNA—any fluorescent signal generated from the RBC culture is unequivocally derived from parasitic replication. This eliminates the need for complex washing steps and directly correlates fluorescence with parasitemia levels.

Step-by-Step Screening Methodology
  • Parasite Culturing: Maintain P. falciparum strains (3D7 and Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

  • Compound Plating: Dispense serial dilutions of the synthesized quinolones (and Artemisinin controls) into 96-well microtiter plates.

  • Incubation: Add the asynchronous parasite cultures to the plates and incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add the SYBR Green I lysis buffer (containing Triton X-100 and saponin to ensure complete membrane disruption).

  • Quantification: Read the plates using a fluorescence microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Assay N1 Culture P. falciparum (3D7 & Dd2 strains) N2 Compound Incubation (72h, varying conc.) N1->N2 N3 Cell Lysis & SYBR Green I Addition N2->N3 N4 Fluorescence Measurement (Ex: 485nm, Em: 530nm) N3->N4 N5 IC50 Calculation & Selectivity Index (SI) N4->N5

Self-validating SYBR Green I in vitro antiplasmodial screening protocol.

Conclusion

Quinolones derived from ethyl 3-oxoundecanoate represent a highly viable scaffold for next-generation antimalarial development. By leveraging modular synthesis pathways—specifically utilizing LDA-mediated alkylation and InCl₃-catalyzed condensation—researchers can rapidly generate libraries of 2-alkylquinolin-4(1H)-ones. Experimental data confirms that these compounds maintain their efficacy against multidrug-resistant strains (Dd2) identically to sensitive strains (3D7), proving that the aliphatic side chains derived from precursors like ethyl 3-oxoundecanoate are critical for bypassing established parasitic resistance mechanisms.

References

  • Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium Bioorganic & Medicinal Chemistry (2017) URL:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 3-Oxoundecanoate: Comprehensive Handling, Segregation, and Disposal Protocol

Ethyl 3-oxoundecanoate (CAS: 66696-89-7) is a critical β-keto ester utilized extensively in advanced organic synthesis, particularly as a precursor in the development of antiplasmodial quinolones[1] and PqsR antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Ethyl 3-oxoundecanoate (CAS: 66696-89-7) is a critical β-keto ester utilized extensively in advanced organic synthesis, particularly as a precursor in the development of antiplasmodial quinolones[1] and PqsR antagonists designed to combat Pseudomonas aeruginosa virulence[2]. While highly valuable in drug development, its structural properties dictate specific safety and disposal requirements.

As laboratory safety is an extension of scientific rigor, this guide provides a self-validating, causality-driven protocol for the operational handling, waste segregation, and proper disposal of Ethyl 3-oxoundecanoate.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative hazard profile of the compound. Ethyl 3-oxoundecanoate presents acute toxicity risks across multiple exposure routes[3].

Property / HazardValue / Classification
Chemical Name Ethyl 3-oxoundecanoate
CAS Number 66696-89-7
Molecular Formula C13​H24​O3​
Molecular Weight 228.33 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P501

Operational Handling & Causality-Driven Protocols

Standard operating procedures often list steps without explaining why. Understanding the chemical behavior of β-keto esters ensures that safety protocols are applied logically rather than blindly.

Step-by-Step Handling Methodology
  • Environmental Control: Always handle Ethyl 3-oxoundecanoate inside a certified Class II fume hood.

    • Causality: The H332 (Harmful if inhaled) classification indicates that aerosolized droplets or vapors can cause respiratory toxicity[3]. The fume hood maintains negative pressure, preventing vapor accumulation in the breathing zone.

  • PPE Selection: Utilize nitrile gloves (double-gloving recommended for prolonged handling), splash goggles, and a chemically resistant lab coat.

    • Causality: The H312 (Harmful in contact with skin) designation requires strict dermal barriers[3]. Nitrile provides excellent resistance to ester-based organic compounds, preventing transdermal absorption.

  • Reaction Quenching: When quenching reactions involving Ethyl 3-oxoundecanoate (e.g., post-alkylation of ethyl acetoacetate), use a mild buffer such as saturated aqueous ammonium chloride ( NH4​Cl ) rather than strong acids (like HCl or H2​SO4​ ).

    • Causality: β-keto esters are highly susceptible to acid-catalyzed hydrolysis followed by rapid decarboxylation. Using a strong acid can trigger uncontrolled CO2​ gas evolution, potentially over-pressurizing the separatory funnel and causing a chemical blowout.

Waste Segregation & Disposal Plan

Proper disposal requires systematic segregation to prevent dangerous cross-reactions and ensure compliance with Environmental Protection Agency (EPA) standards.

Protocol: Segregation of Waste Streams
  • Non-Halogenated Organic Waste (Primary Liquid Waste):

    • Action: Collect all unreacted Ethyl 3-oxoundecanoate, organic extraction solvents (e.g., ethyl acetate, hexanes, diethyl ether), and chromatography eluents in a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

    • Causality: Ethyl 3-oxoundecanoate ( C13​H24​O3​ ) contains no halogens. Mixing it with halogenated waste streams increases disposal costs and can lead to the formation of highly toxic dioxins during suboptimal incineration.

  • Aqueous Waste (Secondary Liquid Waste):

    • Action: Collect the aqueous layers from extraction processes. Verify the pH is between 6.0 and 8.0 before transferring to the "Aqueous Waste" stream.

    • Causality: Highly acidic or basic aqueous waste containing trace organics can degrade storage containers over time. Neutralization ensures container integrity during temporary storage prior to wastewater treatment.

  • Contaminated Solid Waste (Silica Gel & Consumables):

    • Action: Allow residual solvents on silica gel to evaporate in the fume hood. Once dry, transfer the silica gel and contaminated filter papers into a solid waste drum destined for high-temperature incineration.

    • Causality: Silica gel strongly retains residual β-keto esters. If disposed of in standard trash, these compounds can slowly degrade, releasing volatile, noxious byproducts into the ambient laboratory environment.

Spill Response & Decontamination

In the event of an accidental spill, immediate and logical action is required to mitigate exposure.

Step-by-Step Spill Protocol
  • Containment: Immediately isolate the area and ensure the fume hood sash is lowered to maximize airflow over the spill.

  • Absorption: Cover the liquid spill with a non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit pad). Do not use combustible materials like paper towels for large spills.

    • Causality: Esters can be combustible. Using inert, non-combustible absorbents minimizes fire risks during the cleanup process.

  • Chemical Neutralization (Surface Decontamination): After removing the bulk absorbent, wipe the surface with a dilute solution of sodium carbonate ( Na2​CO3​ ) or a mild alkaline detergent.

    • Causality: Mild bases promote the saponification of residual Ethyl 3-oxoundecanoate, converting the ester into a water-soluble sodium salt (sodium 3-oxoundecanoate) and ethanol. This significantly reduces the compound's volatility and toxicity profile, rendering the surface safe.

  • Disposal: Place all contaminated absorbents and wipes into a sealed, labeled biohazard/chemical waste bag for high-temperature incineration.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of Ethyl 3-oxoundecanoate waste from generation to final, environmentally compliant disposal.

WasteWorkflow A Reaction Mixture (Ethyl 3-oxoundecanoate) B Aqueous Quench & Extraction A->B C Organic Phase (Product & Unreacted) B->C Extraction D Aqueous Waste (Trace Organics) B->D Separation E Purification (Chromatography) C->E H Wastewater Treatment D->H F Solvent Waste (Non-Halogenated) E->F Eluent Waste G High-Temperature Incineration F->G EPA Compliant

Workflow for the extraction, segregation, and disposal of Ethyl 3-oxoundecanoate reaction waste.

References

  • Title: Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery and Optimization of the First PqsR Antagonists as Anti-virulence Agents Combating Pseudomonas aeruginosa Infections Source: Universität des Saarlandes URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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